methyl (2R)-2-bromobutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-bromobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQDNMQADCHGH-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl (2R)-2-Bromobutanoate: The Chiral Switch in Precision Synthesis
CAS: 114438-75-4 Formula: C₅H₉BrO₂ Molecular Weight: 181.03 g/mol [1][2]
Executive Summary
Methyl (2R)-2-bromobutanoate is a high-purity chiral building block that serves as a critical "stereochemical switch" in the synthesis of pharmaceutical intermediates and advanced materials. Unlike its racemic counterpart, this specific (R)-enantiomer allows researchers to access (S)-configured targets via nucleophilic substitution (SN2) with predictable Walden inversion. Additionally, it functions as a precision initiator in Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of polymers with defined tacticity and end-group functionality.
This guide details the mechanistic utility, synthesis pathways, and handling protocols for CAS 114438-75-4, designed for medicinal chemists and polymer scientists requiring absolute stereocontrol.
Chemical Profile & Stereochemistry
| Property | Specification |
| IUPAC Name | Methyl (2R)-2-bromobutanoate |
| Synonyms | Methyl (R)-2-bromobutyrate; (R)-2-Bromo-butanoic acid methyl ester |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | 70–75 °C at 15 mmHg (approx. 171 °C at 760 mmHg) |
| Density | ~1.57 g/mL at 25 °C |
| Optical Rotation | |
| Chiral Purity | Typically |
| Flash Point | 68 °C (Closed Cup) |
The Stereochemical Value Proposition
The core value of CAS 114438-75-4 lies in its ability to transfer chirality. Because it possesses a secondary alkyl bromide at a chiral center, it undergoes SN2 reactions with complete inversion of configuration .
-
Input: (2R)-Bromo ester
-
Output: (2S)-Substituted derivative
This makes it an ideal precursor for (S)-2-aminobutyric acid derivatives (e.g., Levetiracetam intermediates) and non-natural amino acids used in peptide therapeutics.
Synthesis & Production Pathways
To ensure high enantiomeric excess (ee), the synthesis typically avoids direct bromination of butyrates (which yields racemates). Two primary routes are employed:[5][3][6]
Route A: Diazotization of D-2-Aminobutyric Acid (Retention)
This is the gold-standard method for maintaining high optical purity. It utilizes the "Double Inversion" mechanism inherent to
-
Precursor: D-2-Aminobutyric acid (D-Isovaline analog).
-
Reagent: Sodium Nitrite (
) and Hydrobromic acid ( ). -
Mechanism:
-
The amine is diazotized to form a diazonium salt.
-
Intramolecular attack by the carboxylate oxygen forms an unstable
-lactone (Inversion #1). -
Bromide ion opens the lactone ring (Inversion #2).
-
Net Result: Retention of Configuration ((R)
(R)).
-
-
Esterification: Reaction with Methanol/Acid yields the final methyl ester.
Route B: Enzymatic Resolution
For industrial scale-up where D-amino acids are costly, racemic methyl 2-bromobutanoate is subjected to kinetic resolution using lipases (e.g., Candida antarctica Lipase B). The enzyme selectively hydrolyzes the (S)-ester, leaving the desired (R)-ester intact.
Figure 1: Synthesis pathways showing the stereochemical retention mechanism from amino acids and enzymatic resolution.
Applications in Drug Development & Materials
The "Chiral Switch" in Nucleophilic Substitution
Researchers utilize methyl (2R)-2-bromobutanoate to synthesize (S)-configured pharmacophores. The bromine atom is a good leaving group, and the adjacent carbonyl stabilizes the transition state, facilitating SN2 reactions.
Key Transformation: Synthesis of (S)-Azido Esters (Click Chemistry Precursors)
-
Reagent: Sodium Azide (
) in DMF. -
Outcome: The azide attacks from the backside, inverting the (R) center to (S).
-
Utility: The resulting (S)-2-azidobutanoate is a precursor to chiral triazoles or can be reduced to (S)-2-aminobutyric acid (a key moiety in antiepileptic drugs like Brivaracetam).
Figure 2: The Walden Inversion mechanism converting the (R)-bromide to an (S)-azide.
Atom Transfer Radical Polymerization (ATRP)
In polymer chemistry, this molecule acts as a standard initiator for the controlled polymerization of methacrylates and styrenes.
-
Role: The C-Br bond undergoes reversible homolytic cleavage catalyzed by a Cu(I)/Ligand complex.
-
Advantage: The secondary radical is stable enough to control propagation but reactive enough to initiate efficiently.
-
Target Materials: Block copolymers for drug delivery systems (e.g., PEG-b-PMMA) where the initiator fragment remains at the polymer terminus.
Experimental Protocol: Synthesis of (S)-2-Azidobutanoate
Objective: Convert methyl (2R)-2-bromobutanoate to methyl (2S)-2-azidobutanoate via SN2 inversion.
Materials:
-
Methyl (2R)-2-bromobutanoate (1.0 eq)
-
Sodium Azide (
) (1.5 eq) - WARNING: Toxic/Explosive potential -
DMF (Anhydrous)
-
Ethyl Acetate / Brine for workup
Procedure:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve (1.5 eq) in anhydrous DMF (0.5 M concentration relative to substrate). -
Addition: Cool the solution to 0 °C. Add methyl (2R)-2-bromobutanoate (1.0 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO4; azide is not UV active, but the ester is visible).
-
Workup:
-
Dilute with Ethyl Acetate (5x reaction volume).
-
Wash with water (3x) to remove DMF and excess azide.
-
Wash with saturated brine (1x).
-
Dry over
, filter, and concentrate carefully (azides are heat sensitive; do not overheat rotary evaporator bath >35 °C).
-
-
Validation:
-
IR Spectroscopy: Look for the strong characteristic azide stretch at ~2100 cm⁻¹.
-
Chiral HPLC: Verify enantiomeric inversion (expect >95% (S)-enantiomer).
-
Safety & Handling (Critical)
Hazard Class: Corrosive, Lachrymator.
-
Lachrymator: This compound is a potent tear gas agent. All handling must occur inside a functioning fume hood.
-
Skin Contact: Causes severe skin burns. Wear double nitrile gloves and a lab coat.
-
Inhalation: Destructive to mucous membranes. If inhaled, move to fresh air immediately.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis releases HBr).
References
-
Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950).
-Bromopropionic Acid and its Relation to that of -Alanine; with a Note on the Bimolecular Interaction of -Bromopropionic Acid and Silver Ion." Nature, 166, 179–180. Link -
Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990. Link
-
Gao, Y., et al. (2004). "Method for preparing alkyl 2-bromoalkanoates." World Intellectual Property Organization, WO2004052818A1. Link
-
Sigma-Aldrich. "Methyl (R)-2-bromobutanoate Product Sheet." Link
-
PubChem. "Methyl (2R)-2-bromobutanoate - Compound Summary." National Library of Medicine.[2] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. methyl (2R)-2-bromobutanoate | C5H9BrO2 | CID 7000150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Under certain conditions, when (R)-2-bromobutane is heated with w... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-ブロモ酪酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
methyl (R)-2-bromobutyrate chemical structure
Technical Whitepaper: Structural Profiling and Synthetic Utility of Methyl (R)-2-Bromobutyrate
Executive Summary
In modern asymmetric synthesis and drug development, the selection of robust chiral building blocks is paramount to the successful design of enantiopure active pharmaceutical ingredients (APIs). Methyl (R)-2-bromobutyrate is a highly versatile, stereochemically pure α-bromo ester. Its primary utility lies in its highly electrophilic α-carbon, which serves as an ideal substrate for stereospecific nucleophilic substitution (SN2) reactions. This technical guide explores the structural nuances, biocatalytic resolution, and step-by-step synthetic workflows required to harness this compound for the synthesis of unnatural amino acids and pharmaceutical intermediates.
Structural and Physicochemical Profiling
Methyl (R)-2-bromobutyrate consists of a four-carbon butyrate backbone with a methyl ester group at C1 and a bromine atom at the C2 position. The C2 carbon is the stereocenter, locked in the (R)-configuration. The adjacent electron-withdrawing carbonyl group significantly increases the electrophilicity of the C2 carbon, making it highly reactive toward nucleophiles. However, this same electronic environment increases the acidity of the α-proton, necessitating precise control over reaction conditions to prevent unwanted E2 elimination.
Table 1: Physicochemical Properties of Methyl (R)-2-bromobutanoate
| Property | Value / Description |
| Chemical Name | Methyl (R)-2-bromobutanoate |
| CAS Number | 114438-75-4 |
| Molecular Formula | C5H9BrO2 |
| Molecular Weight | 181.03 g/mol |
| Density | ~1.573 g/mL at 25 °C[1] |
| Boiling Point | 137-138 °C at 50 mmHg[1] |
| Refractive Index | n20/D 1.452[1] |
| Stereochemistry | (R)-configuration at C2 |
Mechanistic Utility: Biocatalysis and The SN2 Walden Inversion
Biocatalytic Recognition
Before utilizing the compound in synthesis, it is critical to understand how its stereochemistry is recognized at a molecular level. Recent advances in protein engineering have demonstrated that haloalkane dehalogenases (HLDs), such as DbjA, exhibit strong enantioselectivity toward α-bromo esters. The enzyme kinetically distinguishes between enantiomers, preferentially binding the (R)-enantiomer of methyl 2-bromobutyrate due to favorable transition-state enthalpy stabilization[2]. Structurally, the (R)-enantiomer is stabilized by specific hydrogen bonding interactions with residues like Asn38 or Trp104 within the enzyme's active site, a mechanism absent in the (S)-enantiomer[3].
Synthetic Application: Walden Inversion
In organic synthesis, methyl (R)-2-bromobutyrate is predominantly used to synthesize (S)-amino acid derivatives. When reacted with a nucleophile such as sodium azide (NaN3), the reaction proceeds via a concerted SN2 mechanism. The nucleophile attacks the electrophilic C2 carbon from the face opposite to the bulky bromine leaving group (backside attack). This results in a strict Walden inversion of the stereocenter, yielding methyl (S)-2-azidobutyrate, which can subsequently be reduced to (S)-2-aminobutyric acid—a critical precursor for antiepileptic drugs like Levetiracetam.
Logical flow of the SN2 Walden inversion from the (R)-bromo ester to the (S)-azido ester.
Experimental Workflow: Enantioselective Synthesis of (S)-Azido Esters
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every reagent and condition is chosen to maximize SN2 inversion while suppressing racemization and E2 elimination.
Step-by-step experimental workflow for the azidation of methyl (R)-2-bromobutyrate.
Step-by-Step Methodology
-
Reagent Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 1.0 equivalent of methyl (R)-2-bromobutyrate and dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.
-
Causality: Anhydrous conditions are critical to prevent competitive hydrolysis. Water would allow hydroxide ions to displace the bromide, yielding an undesired α-hydroxy ester side product.
-
-
Nucleophilic Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 1.5 equivalents of sodium azide (NaN3) in small portions.
-
Causality: DMF is a polar aprotic solvent; it solvates the Na+ cations but leaves the N3- anions unsolvated and highly reactive. Cooling the reaction to 0 °C suppresses the competing E2 elimination pathway (which would abstract the acidic α-proton to form methyl crotonate) and prevents thermal racemization.
-
-
Reaction Incubation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir continuously for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent.
-
Aqueous Quench and Extraction: Once the starting material is consumed, quench the reaction by adding cold distilled water. Extract the aqueous mixture three times with diethyl ether (Et2O).
-
Causality: DMF is highly miscible with water. Partitioning the mixture in Et2O/H2O effectively pulls the DMF solvent and unreacted inorganic salts (NaN3, NaBr) into the aqueous phase, isolating the pure organic product in the ether layer.
-
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Note: Keep the water bath below 30 °C to avoid volatilizing the relatively low-boiling product.
Analytical Validation of Enantiopurity
To validate that strict Walden inversion occurred and stereochemical integrity was maintained, the final product must be analyzed for enantiomeric excess (ee).
-
Methodology: Utilize chiral Gas Chromatography (GC) equipped with a flame ionization detector (FID).
-
Stationary Phase: A Chiraldex B-TA or G-TA chiral capillary column is the industry standard for resolving these specific enantiomers[4].
-
Validation Logic: Compare the retention time of the synthesized product against a racemic standard of methyl 2-azidobutyrate. The ee is calculated by integrating the area under the curve (AUC) for the major (S)-enantiomer peak versus the trace (R)-enantiomer peak. A successful protocol should yield >98% ee.
References
-
Recent Progress in the Mechanism and Engineering of α/β Hydrolases for Chiral Chemical Production Source: MDPI (Catalysts) URL:[Link]
-
Enantioselectivity of Haloalkane Dehalogenases and its Modulation by Surface Loop Engineering Source: Angewandte Chemie International Edition URL:[Link]
-
Biochemical Characterization of a Novel Haloalkane Dehalogenase from a Cold-Adapted Bacterium Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]
Sources
chiral alpha-bromo esters for organic synthesis
Precision Chiral Building Blocks: A Technical Guide to -Bromo Esters
Executive Summary
Chiral
This guide addresses the critical challenges in working with these synthons—specifically optical purity retention and controlled reactivity . Unlike standard alkyl halides, the
Part 1: Structural Significance & Reactivity Profile
The
-
The Electrophilic Carbon: The C-Br bond is activated by the electron-withdrawing carbonyl group, making it highly susceptible to SN2 attack.
-
The Stereochemical Lability: The inductive effect of the bromine and the carbonyl makes the
-proton acidic. In the presence of weak bases (or even polar protic solvents over time), enolization occurs, destroying the stereocenter.
Reactivity Flowchart
The following diagram illustrates the divergent pathways available to a chiral
Caption: Divergent reactivity pathways. Green/Blue paths preserve or utilize chirality; Red path leads to loss of optical purity.
Part 2: Synthesis Strategies
While catalytic asymmetric bromination of acid chlorides is possible, the most robust method for generating high-ee
Comparative Methodologies
| Methodology | Precursor | Mechanism | Stereochemical Outcome | Scalability |
| Appel Reaction | Chiral | Activation of OH by | Inversion ( | High |
| Hell-Volhard-Zelinsky (Modified) | Amino Acid | Diazotization / Bromination | Retention (Double Inversion) | Moderate |
| Asymmetric Bromination | Acid Chloride | Organocatalysis (Cinchona alkaloids) | Enantioselective Formation | Low-Medium |
| Dynamic Kinetic Resolution (DKR) | Racemic Bromo Ester | Enzymatic or Nucleophilic Selection | Enantio-convergent | Medium |
Part 3: Experimental Protocols
Protocol A: The Appel Reaction (Synthesis)
Objective: Synthesis of (R)-Methyl 2-bromopropionate from (S)-Methyl lactate. Mechanism: Activation of alcohol by phosphonium salt followed by backside attack of bromide.[1]
Materials:
-
(S)-(-)-Methyl lactate (1.0 equiv)
-
Carbon tetrabromide (
, 1.1 equiv) -
Triphenylphosphine (
, 1.1 equiv) -
Dichloromethane (DCM), anhydrous
-
Pentane (for workup)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round bottom flask under argon. Add
and (S)-Methyl lactate. Dissolve in anhydrous DCM ( concentration relative to lactate). -
Cooling: Cool the solution to
using an ice/water bath. Crucial: Temperature control prevents side reactions and racemization. -
Addition: Dissolve
in minimal DCM. Add this solution dropwise to the reaction mixture over 30 minutes.-
Observation: The solution will turn slightly yellow. A white precipitate (triphenylphosphine oxide) may begin to form.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (stain with
; bromide is less polar than lactate). -
Workup (The "Pentane Crash"):
-
Concentrate the reaction mixture to
of its original volume on a rotary evaporator (do not heat above ). -
Add cold Pentane (
volume) with vigorous stirring. Triphenylphosphine oxide ( ) is insoluble in pentane and will precipitate out as a thick solid. -
Filter through a fritted glass funnel or a pad of silica.
-
-
Purification: Concentrate the filtrate. Purify via vacuum distillation or flash chromatography (low polarity eluent, e.g., 5% EtOAc/Hexanes).
-
Validation: Check optical rotation. (S)-Lactate should yield (R)-Bromo ester.
-
Protocol B: Nucleophilic Substitution with Azide (Application)
Objective: Synthesis of chiral
Materials:
-
Chiral
-bromo ester (1.0 equiv) -
Sodium Azide (
, 1.5 equiv) -
DMF (Dimethylformamide), anhydrous
Step-by-Step Methodology:
-
Safety Note:
is toxic and can form explosive hydrazoic acid if acidified. Do not use halogenated solvents (DCM) as explosive di-azidomethane can form. -
Dissolution: Dissolve the
-bromo ester in anhydrous DMF ( ). -
Displacement: Add
in one portion at . -
Stirring: Allow to warm to room temperature. Stir for 4–12 hours.
-
Workup: Dilute with water and extract with diethyl ether. Wash organic layer extensively with water (to remove DMF) and brine.
-
Drying: Dry over
and concentrate.-
Note: Azido esters are potentially shock-sensitive. Do not distill. Use directly in reduction (Staudinger or Hydrogenation).
-
Part 4: Handling, Stability & Racemization Control
The most common failure mode in this chemistry is inadvertent racemization .
The Mechanism of Racemization
The
Caption: Base-catalyzed racemization pathway via planar enolate.
Critical Storage & Handling Rules
-
Avoid Basic Silica: When purifying, use neutral or slightly acidic silica gel. Standard silica is often slightly acidic, which is safe, but avoid alumina (basic).
-
Solvent Choice: Avoid storing in polar aprotic solvents (DMF, DMSO) for extended periods, as these can promote halide exchange or slow racemization. Store neat or in non-polar solvents (Hexane).
-
Temperature: Store at
. Thermal energy increases the rate of enolization. -
Distillation: If distilling, ensure the glassware is base-free (acid wash). Keep bath temperature as low as possible (high vacuum).
Part 5: References
-
Appel, R. (1975).[2] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage."[2] Angewandte Chemie International Edition in English. [Link]
-
Gomes, R. da S., & Corey, E. J. (2019).[4] "A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones." Journal of the American Chemical Society. [Link]
-
Smith, A. B., & Lynch, J. (1987). "The Reformatsky Reaction: A Review." Comprehensive Organic Synthesis. (General Reference for Reformatsky utility). [Link]
-
Effland, R. C. (1977). "Stereospecific synthesis of alpha-amino acids from alpha-hydroxy acids." Journal of Medicinal Chemistry. (Foundational work on SN2 inversion strategies). [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. name-reaction.com [name-reaction.com]
- 3. youtube.com [youtube.com]
- 4. A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S [organic-chemistry.org]
Technical Monograph: Methyl 2-Bromobutanoate – Physicochemical Characterization and Synthetic Utility
Executive Summary
Methyl 2-bromobutanoate (CAS 3196-15-4) serves as a critical halogenated building block in modern organic synthesis and polymer chemistry. Distinguished by its high density (1.573 g/mL) and specific reactivity at the
Physicochemical Profile
Accurate physicochemical data is prerequisite for process design, particularly in distillation and stoichiometric calculations.
Core Physical Properties
| Property | Value | Conditions / Notes |
| Molecular Formula | C | |
| Molecular Weight | 181.03 g/mol | |
| Boiling Point (atm) | 171 °C | At 760 mmHg [1] |
| Boiling Point (vac) | 70–75 °C | At 15 mmHg [2] |
| Density | 1.573 g/mL | At 25 °C [3] |
| Refractive Index | [3] | |
| Flash Point | 68 °C | Closed Cup |
| Solubility | Miscible in EtOH, Et | Immiscible in H |
| Appearance | Colorless to pale yellow liquid | Darkens upon storage if unstabilized |
Technical Insight – Boiling Point Discrepancy: Literature often cites a boiling point of 137–138 °C at 50 mmHg.[1] However, thermodynamic extrapolation from homologous series (e.g., methyl 2-bromopropionate, b.p. 144 °C at atm) and vacuum nomographs indicates the atmospheric boiling point is approximately 171 °C . The value of 70–75 °C at 15 mmHg is the most reliable parameter for vacuum distillation protocols.
Structural Characterization (Spectroscopic Signature)
Identity verification is best achieved via
-
H NMR (CDCl
, 400 MHz):-
4.19 (1H, t,
Hz, –CH Br–) -
3.78 (3H, s, –OCH
) -
2.05–2.15 (2H, m, –CH
–) -
1.03 (3H, t,
Hz, –CH )
-
4.19 (1H, t,
-
C NMR (CDCl
, 100 MHz):-
170.5 (C=O), 53.0 (OCH
), 46.2 (CHBr), 28.1 (CH ), 11.8 (CH ).
-
170.5 (C=O), 53.0 (OCH
Synthetic Applications & Mechanism
Methyl 2-bromobutanoate functions primarily as an electrophile in substitution reactions and a radical source in polymerization.
Atom Transfer Radical Polymerization (ATRP)
In ATRP, this compound acts as an efficient initiator for methacrylates and styrenes. The secondary bromide bond is homolytically cleaved by a transition metal catalyst (typically Cu(I)), generating a radical that initiates chain growth.
Figure 1: Mechanism of ATRP initiation using methyl 2-bromobutanoate. The equilibrium between active radical and dormant species ensures low polydispersity.
Reformatsky Reaction
It reacts with zinc dust to form an organozinc enolate, which attacks aldehydes or ketones to yield
Experimental Protocols
Purification via Vacuum Distillation
Rationale: Commercial samples often contain traces of free acid (HBr/butyric acid) which can terminate ATRP reactions.
-
Setup: Equip a 50 mL round-bottom flask with a short-path distillation head, thermometer, and vacuum adapter.
-
Loading: Charge the flask with methyl 2-bromobutanoate (20 g) and add activated Cu powder (trace) to inhibit polymerization if stabilizing.
-
Conditioning: Apply vacuum to 15 mmHg .
-
Collection: Heat the bath to ~90 °C. Collect the fraction boiling at 70–75 °C .
-
Storage: Store under Argon at 4 °C over activated 4Å molecular sieves.
Protocol: Initiation of MMA Polymerization
Target: Poly(methyl methacrylate) (PMMA) with low dispersity (Đ < 1.2).
-
Reagents:
-
Monomer: Methyl methacrylate (MMA), 10.0 g (100 mmol).
-
Initiator: Methyl 2-bromobutanoate, 0.18 g (1.0 mmol).
-
Catalyst: CuBr (0.14 g, 1.0 mmol).
-
Ligand: PMDETA (0.17 g, 1.0 mmol).
-
Solvent: Anisole (10 mL).
-
-
Degassing: Combine MMA, initiator, ligand, and solvent in a Schlenk flask. Degas via three freeze-pump-thaw cycles.
-
Activation: Add CuBr under positive nitrogen flow. The solution will turn dark green/brown.
-
Reaction: Immerse in an oil bath at 90 °C. Stir for 4–6 hours.
-
Termination: Expose to air (oxidizes Cu(I) to blue Cu(II)) and dilute with THF.
-
Purification: Pass through a neutral alumina column to remove copper salts. Precipitate in cold methanol.
Quality Control & Safety
QC Parameters
| Test | Acceptance Criteria | Method |
| Purity | GC-FID | |
| Moisture | Karl Fischer | |
| Free Acid | Titration (KOH) | |
| Appearance | Clear, colorless | Visual |
Safety & Handling (Lachrymator)
Hazard Class: Corrosive (Cat 1B), Lachrymator.
-
Engineering Controls: All handling must occur in a functioning fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Neutralization: Spills should be treated with aqueous sodium bicarbonate or sodium thiosulfate solution before cleanup.
-
Incompatibility: Avoid contact with strong bases and oxidizing agents.
References
-
LookChem. Methyl 2-bromobutyrate Physical Properties. Available at: [Link]
-
PrepChem. Preparation of methyl 2-bromobutyrate. Available at: [Link]
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.
-
PubChem. Methyl 2-bromobutanoate Compound Summary. Available at: [Link]
Sources
Safety Data Sheet & Technical Whitepaper: Methyl (2R)-2-bromobutanoate in Asymmetric Synthesis
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physicochemical Hazard Profiling, Mechanistic Toxicology, and Field-Proven Synthetic Applications
Executive Summary
Methyl (2R)-2-bromobutanoate (CAS: 114438-75-4) is a highly reactive, chiral
Physicochemical Profiling & Hazard Classification
Understanding the physical state and baseline reactivity of methyl (2R)-2-bromobutanoate is the first step in risk mitigation. The data below summarizes the critical parameters required for process chemistry scale-up. (Note: Hazard metrics are derived from the closely related racemic mixture, CAS 3196-15-4, as physical hazard profiles between enantiomers are identical)[2].
| Property / Hazard Metric | Value / Classification |
| CAS Number | 114438-75-4 (Pure 2R-enantiomer)[1] |
| Molecular Formula | C5H9BrO2[1] |
| Molecular Weight | 181.03 g/mol [1] |
| Density | ~1.573 g/mL at 25 °C[2] |
| Boiling Point | 137–138 °C at 50 mmHg[2] |
| Flash Point | 68 °C (154.4 °F) - Closed Cup[2] |
| GHS Hazard Codes | H314 : Causes severe skin burns and eye damage[2]H318 : Causes serious eye damage[2] |
| Storage Class | 8A - Combustible corrosive hazardous materials[2] |
Mechanistic Toxicology: The Alkylation Paradigm
Standard SDS documents list "severe skin burns" without explaining the underlying chemistry. The toxicity of methyl (2R)-2-bromobutanoate is not merely pH-driven; it is fundamentally driven by its nature as a potent alkylating agent .
The Causality: The electron-withdrawing ester carbonyl significantly increases the electrophilicity of the adjacent
Mechanism of tissue necrosis via SN2 alkylation by methyl (2R)-2-bromobutanoate.
Self-Validating Safety & Handling Protocols
In a rigorous laboratory environment, safety protocols must be self-validating —meaning the procedure includes built-in feedback loops to confirm that the safety measure is actively working.
Protocol 3.1: Safe Transfer and Storage
-
Atmospheric Control: Store the reagent in a sealed Schlenk flask or septum-capped bottle under an inert gas (Argon or
) at 2–8 °C.-
Causality: Atmospheric moisture slowly hydrolyzes the ester and the bromide, generating corrosive hydrobromic acid (HBr) over time.
-
Validation Check: A slight positive pressure "hiss" upon piercing the septum with a needle confirms the seal's integrity and the absence of moisture ingress.
-
-
PPE Selection: Wear a face shield, heavy-duty butyl rubber gloves, and a Type ABEK respirator[2].
-
Causality: Standard particulate (N95) filters are useless against halogenated ester vapors. The ABEK cartridge specifically adsorbs acidic and organic vapors.
-
-
Spill Neutralization: Do not use water directly on a spill, as it triggers an exothermic hydrolysis reaction. Instead, blanket the spill in solid sodium bicarbonate (
).-
Validation Check: The visual cessation of effervescence (
gas evolution) confirms the complete neutralization of any hydrolyzed acidic byproducts.
-
Synthetic Utility: Asymmetric Reformatsky Workflows
Methyl (2R)-2-bromobutanoate is a cornerstone reagent in the synthesis of complex Active Pharmaceutical Ingredients (APIs). A prominent field application is its use in the enantioselective synthesis of indane acetic acid derivatives—critical structural motifs for PPAR agonists utilized in the treatment of diabetes and obesity[4].
To successfully utilize this reagent, chemists often employ a Zinc-mediated Reformatsky reaction. Below is a field-proven, self-validating protocol for generating and trapping the chiral zinc enolate.
Protocol 4.1: Self-Validating Asymmetric Reformatsky Reaction
-
Zinc Activation: Suspend zinc dust in anhydrous THF. Add 5 mol% of Trimethylsilyl chloride (TMSCl) and reflux for 30 minutes.
-
Causality: Commercial zinc dust is passivated by a layer of zinc oxide (
), which prevents the oxidative addition of the -bromo ester. TMSCl chemically scavenges this oxide layer. -
Validation Check: The suspension will transition from a clumpy, dull grey to a fine, bright metallic dispersion, visually confirming surface activation.
-
-
Enolate Formation: Cool the activated zinc suspension to 0 °C. Add methyl (2R)-2-bromobutanoate dropwise via a syringe pump.
-
Validation Check: Monitor the internal reaction temperature. A controlled exotherm (a temperature spike of 2–5 °C) confirms the successful oxidative insertion of zinc into the C-Br bond, forming the chiral zinc enolate.
-
-
Electrophile Addition: Introduce the target ketone or aldehyde to the mixture and allow it to slowly warm to room temperature.
-
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the electrophile spot confirms total conversion.
-
-
Quenching & Workup: Quench the reaction mixture with saturated aqueous ammonium chloride (
).-
Causality: A mild, slightly acidic quench is mandatory. Using strong bases or acids will catalyze the epimerization (racemization) of the newly formed chiral centers, destroying the enantiomeric excess provided by the (2R) starting material.
-
Validation Check: Test the aqueous layer with pH paper; it must read between pH 6.0 and 6.5 before proceeding to organic extraction.
-
Self-validating experimental workflow for the asymmetric Reformatsky reaction.
References
-
PubChem. "methyl (2R)-2-bromobutanoate | C5H9BrO2 | CID 7000150". National Center for Biotechnology Information. [Link]
-
Zhang, M., Zhu, L., & Ma, X. (2003). "An efficient enantioselective synthesis of an indane acetic acid derivative: methyl (2S)-2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl] butanoate". Tetrahedron: Asymmetry, 14(22), 3447-3453.[Link]
Sources
Sourcing and Synthetic Applications of Optically Pure Methyl 2-Bromobutyrate: A Technical Guide for Pharmaceutical Development
The Strategic Value of Chiral α-Bromoesters
Optically pure methyl 2-bromobutyrate—encompassing its (R)- and (S)-enantiomers—is a foundational chiral building block in modern pharmaceutical synthesis. Its primary application lies in the construction of active pharmaceutical ingredients (APIs) requiring precise stereochemical control, most notably in the synthesis of antiepileptic drugs such as levetiracetam and brivaracetam[1][2]. In these synthetic pathways, the α-stereocenter of the bromoester dictates the final pharmacological efficacy of the drug. Utilizing an optically impure starting material inevitably leads to diastereomeric mixtures that are highly resource-intensive to separate downstream, drastically increasing production costs and regulatory hurdles.
Supplier Landscape and Sourcing Strategies
While the racemic form of methyl 2-bromobutyrate (CAS 3196-15-4) is widely available for general organic synthesis (e.g., Reformatsky reactions)[3], sourcing the optically pure enantiomers requires strategic vendor selection. Drug developers typically rely on fine chemical suppliers for custom asymmetric synthesis or procure the racemate for in-house biocatalytic resolution[4][5].
Table 1: Commercial Supplier Evaluation Matrix for Methyl 2-Bromobutyrate
| Supplier | Product Grade | CAS Number | Stated Purity | Sourcing Capability |
| Sigma-Aldrich | Reagent Grade (Racemic) | 3196-15-4 | 97% | High-volume commercial availability[3] |
| Advent Chembio | Fine Chemical / Synthesis | 3196-15-4 | 97% | Custom synthesis and intermediate scaling[4] |
| Alfa Chemistry | Research / Experimental | 3196-15-4 | Custom | Specialized R&D quantities[6] |
| Finetech Industry | Custom Synthesis | 69043-96-5 | High-Quality | Bulk API intermediate manufacturing[7] |
Note: For absolute optical purity, researchers often employ α/β hydrolases to kinetically resolve racemic mixtures. These enzymes selectively hydrolyze one enantiomer based on differential hydrogen bonding networks within the active site, yielding highly pure chiral intermediates[5].
Analytical Validation: Self-Validating Protocol for Enantiomeric Excess
Relying solely on a supplier's Certificate of Analysis (CoA) introduces supply chain risk. Upon receipt, the chiral integrity of methyl 2-bromobutyrate must be internally validated. The following self-validating protocol ensures both chemical and optical purity before the reagent enters the API manufacturing stream.
Step-by-Step Methodology: Chiral HPLC Validation
Objective: Verify that the enantiomeric excess (ee) of the sourced methyl 2-bromobutyrate exceeds 99.5%.
-
Sample Preparation: Dissolve 10 mg of the supplied methyl 2-bromobutyrate in 1 mL of HPLC-grade hexane/isopropanol (90:10 v/v).
-
Column Selection: Equip the HPLC system with a cellulose-based chiral stationary phase (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm). Causality: The chiral stationary phase provides the necessary differential steric and hydrogen-bonding interactions required to resolve the (R) and (S) enantiomers of α-bromoesters.
-
Chromatographic Conditions: Set the flow rate to 0.8 mL/min and monitor UV absorbance at 210 nm.
-
System Suitability (Self-Validation): Inject a known racemic standard (CAS 3196-15-4)[3] to confirm baseline resolution (
) of the two enantiomeric peaks. -
Sample Analysis: Inject the sourced chiral sample. Calculate the optical purity using the formula:
. Reject any batch falling below the 99.5% threshold to prevent downstream diastereomer formation.
Workflow for the analytical validation of sourced chiral methyl 2-bromobutyrate.
Synthetic Application: Stereospecific Workflow
A primary synthetic application of optically pure methyl 2-bromobutyrate is its conversion into chiral 2-aminobutanamide, a direct precursor to levetiracetam[2]. This reaction proceeds via a bimolecular nucleophilic substitution (
Step-by-Step Methodology: Stereospecific Ammoniation
Objective: Convert (R)-methyl 2-bromobutyrate to (S)-2-aminobutanamide with complete stereocenter inversion.
-
Reagent Preparation: Cool a solution of methanolic ammonia (7 M) to 0–5 °C in a jacketed reactor. Causality: Precise thermal control is mandatory. Elevated temperatures promote unwanted E2 elimination (yielding crotonates) and secondary amine formation (dimerization)[1][2].
-
Substrate Addition: Slowly add the validated (R)-methyl 2-bromobutyrate dropwise over 1 hour, ensuring the internal reactor temperature never exceeds 10 °C[1].
-
Reaction Progression: Stir the mixture at 0–10 °C for 24 hours. Causality: The backside attack of the ammonia nucleophile displaces the heavy bromide leaving group, smoothly inverting the (R)-configuration to the (S)-configuration.
-
Quenching & Concentration: Remove excess ammonia and methanol under reduced pressure. Maintain the water bath below 30 °C to prevent thermal degradation of the primary amine.
-
Salt Metathesis: Dissolve the crude residue in 5 volumes of ethanol. Purge the solution with dry HCl gas at 0–5 °C to precipitate the stable (S)-2-aminobutanamide hydrochloride salt[2].
-
Final Product Validation: Isolate the precipitate via filtration. To validate the success of the stereoinversion, analyze the cake via chiral HPLC. Causality: Standard C18 columns cannot separate these amine enantiomers. A crown ether-based column (e.g., Crownpak CR(+)) with an aqueous perchloric acid mobile phase (pH 1.5) is required to form the necessary inclusion complexes with the primary ammonium ion[2].
Stereospecific SN2 pathway illustrating the Walden inversion of the chiral center.
Conclusion
The integrity of API manufacturing relies heavily on the quality of its starting materials. Sourcing optically pure methyl 2-bromobutyrate requires careful supplier evaluation, rigorous internal chiral validation, and tightly controlled synthetic protocols to maintain enantiomeric excess. By implementing self-validating analytical checks and understanding the mechanistic causality of temperature and solvent choices, drug development professionals can ensure robust, scalable, and stereospecific synthetic pipelines.
References
1.[1] Preparation method for brivaracetam and intermediate thereof. Google Patents (WO2020051796A1). 1 2.[2] 2-Aminobutanamide Hydrochloride - Application Note. Benchchem. 2 3.[4] INNOVATION-DRIVEN, FUTURE-FOCUSED. Advent Chembio. 4 4.[5] Recent Progress in the Mechanism and Engineering of α/β Hydrolases for Chiral Chemical Production. MDPI. 5 5.[3] Methyl 2-bromobutyrate 97 3196-15-4. Sigma-Aldrich.3 6.[6] CAS 3196-15-4 Methyl 2-Bromobutyrate. Alfa Chemistry. 6 7.[7] METHYL 2-BROMOBUTYRATE | CAS: 69043-96-5. Finetech Industry. 7
Sources
- 1. WO2020051796A1 - Preparation method for brivaracetam and intermediate thereof - Google Patents [patents.google.com]
- 2. 2-Aminobutanamide Hydrochloride [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. adventchembio.com [adventchembio.com]
- 5. Recent Progress in the Mechanism and Engineering of α/β Hydrolases for Chiral Chemical Production [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. METHYL 2-BROMOBUTYRATE | CAS: 69043-96-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Methyl (2R)-2-Bromobutanoate: Technical Specifications & Synthesis Guide
This guide provides an in-depth technical analysis of Methyl (2R)-2-bromobutanoate , a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for ACE inhibitors and other bioactive heterocycles.
Abstract
Methyl (2R)-2-bromobutanoate (CAS: 114438-75-4) is the methyl ester of (2R)-2-bromobutanoic acid.[1] As a chiral alkylating agent, it is valued in drug development for its ability to introduce a specific stereocenter into target molecules via nucleophilic substitution. This guide details its physicochemical properties, a validated synthesis route preserving stereochemistry, and its application in asymmetric synthesis.
Physicochemical Profile
The following data characterizes the (2R)-enantiomer. While physical constants like boiling point and density are identical to the racemate, the optical rotation is the distinguishing identifier.
| Property | Specification |
| IUPAC Name | Methyl (2R)-2-bromobutanoate |
| Common Name | Methyl (R)-2-bromobutyrate |
| CAS Number | 114438-75-4 (R-isomer); 3196-15-4 (Racemate) |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | 137–138 °C (at 760 mmHg); 50–52 °C (at 15 mmHg) |
| Density | 1.573 g/mL (at 25 °C) |
| Refractive Index ( | 1.452 |
| Flash Point | 68 °C (Closed Cup) |
| Solubility | Soluble in methanol, ethanol, ether; immiscible with water |
| Stereochemistry | (R)-Configuration; Dextrorotatory (+) or Levorotatory (-) depending on solvent* |
> Note on Optical Rotation: The specific rotation
Synthesis & Manufacturing
The synthesis of enantiopure methyl (2R)-2-bromobutanoate requires a method that preserves the chiral center. The most robust laboratory and industrial route involves the diazotization of (R)-2-aminobutyric acid (D-2-aminobutyric acid).
Mechanism: Double Inversion (Net Retention)
Contrary to typical
-
Diazotization: The amino group is converted to a diazonium salt.[]
-
Intramolecular Attack: The carboxylate oxygen attacks the
-carbon, displacing nitrogen and forming a transient three-membered -lactone intermediate (First Inversion). -
Ring Opening: Bromide ion attacks the
-lactone at the -carbon, opening the ring (Second Inversion). -
Net Result: Two inversions yield a product with the same absolute configuration as the starting material.
Experimental Protocol
Reagents:
-
(R)-2-Aminobutyric acid (1.0 equiv)
-
Sodium Nitrite (
, 1.2 equiv) -
Potassium Bromide (
, 3.0 equiv) -
Sulfuric Acid (
, 2.5 M) -
Methanol (excess)
-
Thionyl Chloride (
, 1.1 equiv)
Step 1: Bromination (Retention of Configuration)
-
Dissolve (R)-2-aminobutyric acid and KBr in 2.5 M
at 0 °C. -
Add an aqueous solution of
dropwise, maintaining the temperature below 5 °C to prevent side reactions. -
Stir for 2 hours at 0 °C, then allow to warm to room temperature over 1 hour.
-
Extract with diethyl ether (
). Dry the organic layer over and concentrate to yield crude (R)-2-bromobutanoic acid.
Step 2: Esterification
-
Dissolve the crude acid in anhydrous methanol at 0 °C.
-
Add
dropwise (exothermic). -
Reflux the mixture for 2–3 hours.
-
Concentrate under reduced pressure.
-
Purification: Distill under reduced pressure (vacuum distillation) to obtain pure methyl (2R)-2-bromobutanoate.
Reaction Workflow Diagram
The following diagram illustrates the stereochemical pathway from the amino acid precursor to the final ester.
Caption: Synthesis of Methyl (2R)-2-bromobutanoate via diazotization-bromination showing the double inversion mechanism that results in net retention of configuration.
Applications in Drug Development
Methyl (2R)-2-bromobutanoate serves as a versatile "chiral pool" reagent. Its primary utility lies in its ability to transfer the chiral butyl group to nucleophiles.
-
Amino Acid Synthesis: Reaction with sodium azide (
) followed by reduction yields unnatural amino acids. Note that this reaction will cause inversion , converting the (R)-bromide to an (S)-amine derivative. -
Heterocycle Formation: Used in the synthesis of substituted piperazines and pyrrolidines, common scaffolds in ACE inhibitors (e.g., analogs of levetiracetam or delapril).
-
Reformatsky Reagent: The bromide can form a zinc enolate (Reformatsky reagent) to attack ketones or aldehydes, creating new C-C bonds while influencing diastereoselectivity.
Safety & Handling (MSDS Summary)
-
Hazards: Corrosive (Causes severe skin burns and eye damage), Flammable Liquid (Category 4).
-
Lachrymator: This compound is a potent lachrymator (tear gas agent). All handling must occur in a functioning fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7000150, Methyl (2R)-2-bromobutanoate. Retrieved from [Link]
-
Zhang, M., et al. (2003). An efficient enantioselective synthesis of an indane acetic acid derivative.[3] Tetrahedron: Asymmetry, 14(22), 3447-3453.[3] (Demonstrates application in chiral synthesis).
- Brewster, P., et al. (1950).Walden Inversion in the Replacement of Hydroxyl by Halogen. Nature, 166, 178-179. (Foundational mechanism for retention via -lactone).
Sources
The Stereochemistry of α-Bromo Esters: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword: The Significance of Stereochemical Control at the α-Position
In the landscape of modern drug discovery and development, the precise control of molecular architecture is not merely an academic exercise but a fundamental prerequisite for achieving desired therapeutic outcomes. Among the myriad of chiral building blocks available to the medicinal chemist, α-bromo esters stand out as versatile intermediates, prized for their reactivity and potential for stereoselective transformations. The introduction of a bromine atom at the α-position to an ester functionality creates a stereogenic center, the absolute configuration of which can profoundly influence the biological activity, pharmacokinetic profile, and toxicological properties of a final drug substance. This guide provides an in-depth exploration of the stereochemistry of α-bromo esters, from the fundamental principles governing their synthesis to the advanced analytical techniques required for their characterization, and their strategic application in the synthesis of complex, biologically active molecules.
Foundational Principles: Understanding the α-Carbon and its Stereochemical Implications
The carbon atom adjacent to the carbonyl group of an ester, designated as the α-carbon, is rendered prochiral upon monosubstitution with a bromine atom. The resulting α-bromo ester can exist as a pair of enantiomers. The challenge and opportunity for the synthetic chemist lie in the ability to selectively prepare one enantiomer over the other.
The direct α-halogenation of an ester enolate is a common method for the synthesis of α-bromo esters. However, the planar nature of the enolate intermediate often leads to the formation of a racemic mixture, as the electrophilic bromine source can attack from either face with equal probability.[1] Achieving stereocontrol in this transformation is a central theme in the chemistry of α-bromo esters and necessitates the use of more sophisticated synthetic strategies.
Strategies for Stereoselective Synthesis of α-Bromo Esters
The pursuit of enantiomerically enriched α-bromo esters has led to the development of several powerful synthetic methodologies. The choice of strategy is often dictated by the desired stereochemical outcome, the scale of the reaction, and the structural complexity of the target molecule.
Chiral Auxiliary-Mediated Synthesis: A Classic Approach to Diastereoselective Control
One of the most reliable methods for controlling the stereochemistry at the α-position is the use of chiral auxiliaries.[2][3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into the ester substrate to induce facial bias during the bromination reaction.[3] The auxiliary is typically derived from a readily available chiral pool starting material, such as an amino acid or a terpene.[2]
The general workflow for a chiral auxiliary-mediated synthesis of an α-bromo ester is as follows:
Figure 1: General workflow for chiral auxiliary-mediated synthesis of α-bromo esters.
The diastereoselectivity of the bromination step is governed by the steric and electronic properties of the chiral auxiliary, which directs the approach of the electrophilic bromine source to one face of the enolate. After the desired stereocenter is set, the auxiliary can be cleaved and often recovered for reuse.[3]
Table 1: Common Chiral Auxiliaries for α-Bromo Ester Synthesis
| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Cleavage Conditions | Reference |
| Evans' Oxazolidinones | >95% | LiOH, H₂O₂ | [3] |
| Pseudoephedrine Amides | >90% | Acid or base hydrolysis | [3] |
| Camphorsultam | >98% | Reductive cleavage (e.g., LiAlH₄) or hydrolysis | [4] |
Organocatalytic Enantioselective α-Bromination: The Rise of Small Molecule Catalysts
In recent years, organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds, including esters.[5][6] Chiral secondary amines, such as proline and its derivatives, can catalyze the α-bromination of aldehydes with high enantioselectivity.[5][6][7] While the direct organocatalytic α-bromination of esters is more challenging due to their lower acidity, significant progress has been made in this area.[7]
The catalytic cycle typically involves the formation of a chiral enamine intermediate from the ester and the organocatalyst. This enamine then reacts with an electrophilic bromine source, with the stereochemical outcome being controlled by the chiral environment of the catalyst.
Figure 2: Simplified catalytic cycle for organocatalytic α-bromination of esters.
Enzymatic and Kinetic Resolution: Harnessing Biocatalysis
Enzymatic methods offer a highly selective and environmentally benign approach to obtaining enantiomerically pure α-bromo esters. These methods typically rely on the principle of kinetic resolution, where one enantiomer of a racemic mixture reacts at a much faster rate than the other in the presence of a chiral biocatalyst, such as a lipase.[8]
For instance, the enzymatic hydrolysis of a racemic α-bromo ester can lead to the separation of the unreacted ester (one enantiomer) and the resulting α-bromo carboxylic acid (the other enantiomer), both in high enantiomeric excess.[8] Dynamic kinetic resolution (DKR) is an even more powerful variant where the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[9][10]
Reactivity and Synthetic Applications of Chiral α-Bromo Esters
The synthetic utility of chiral α-bromo esters stems from their ability to serve as versatile electrophilic building blocks. The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functionalities at the α-position with retention or inversion of configuration, depending on the reaction mechanism (S_N1 or S_N2).[11]
The Reformatsky Reaction: A Classic Carbon-Carbon Bond Formation
The Reformatsky reaction is a cornerstone of organic synthesis that utilizes an α-halo ester (often an α-bromo ester) and a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[12][13][14][15] When a chiral α-bromo ester is employed, the reaction can proceed with a degree of diastereoselectivity, providing access to chiral β-hydroxy esters, which are valuable precursors for many natural products and pharmaceuticals.[16] The stereochemical outcome of the Reformatsky reaction is influenced by the structure of the organozinc intermediate and the reaction conditions.[14][15]
Sources
- 1. fiveable.me [fiveable.me]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Yield Synthesis of Optically Active L-2-Aminobutyric Acid via Stereospecific Azide Substitution
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide
Introduction & Mechanistic Rationale
The synthesis of optically active, non-canonical amino acids is a critical operation in modern drug development, serving as the foundation for peptidomimetics, chiral catalysts, and active pharmaceutical ingredients (APIs) such as the antiepileptic drug Levetiracetam [1, 3]. While direct asymmetric synthesis is possible, the stereospecific transformation of readily available chiral pool precursors remains one of the most scalable and economically viable strategies in process chemistry.
This application note details the synthesis of (2S)-2-aminobutanoic acid (L-α-aminobutyric acid) starting from methyl (2R)-2-bromobutanoate .
The Causality of Reagent Selection: A common pitfall in amino acid synthesis is the direct amination of α-halo esters using ammonia. This approach frequently leads to over-alkylation (forming secondary or tertiary amines) and competitive E2 elimination, which degrades both yield and enantiomeric purity [2]. To circumvent this, our protocol employs a highly controlled, three-step sequence:
-
Nucleophilic Substitution (SN2): Sodium azide (NaN₃) acts as a powerful, "soft" nucleophile that displaces the bromide leaving group. Because azide is a weak base, E2 elimination is suppressed. The reaction proceeds with complete Walden inversion, flipping the (R)-stereocenter to the (S)-stereocenter [1].
-
Chemoselective Reduction: The resulting azide is reduced to a primary amine using catalytic hydrogenation, a process that strictly preserves the newly formed stereocenter.
-
Mild Saponification: The methyl ester is hydrolyzed under strictly controlled, mildly basic conditions to prevent α-proton abstraction and subsequent racemization.
Experimental Workflow & Pathway Visualization
The following diagram maps the sequential transformation, highlighting the stereochemical inversion that dictates the success of the synthesis.
Stereospecific synthesis workflow of L-2-aminobutyric acid from methyl (2R)-2-bromobutanoate.
Reaction Dynamics: Avoiding Mechanistic Pitfalls
To ensure the trustworthiness of the protocol, it is vital to understand the mechanistic divergence at the first step. The choice of a polar aprotic solvent (DMF) is not arbitrary. DMF solvates the sodium cation but leaves the azide anion unsolvated and highly reactive. This maximizes the rate of the SN2 pathway over the E2 pathway.
Mechanistic divergence: SN2 azide displacement vs. elimination/racemization pathways.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating specific Quality Control (QC) checkpoints to ensure the chemical integrity of the intermediate before proceeding to the next step.
Protocol A: SN2 Azidation to Methyl (2S)-2-azidobutanoate
Objective: Displace the α-bromide with complete inversion of configuration.
-
Preparation: Charge an oven-dried, argon-purged round-bottom flask with methyl (2R)-2-bromobutanoate (10.0 g, 55.2 mmol, 1.0 eq) and anhydrous DMF (110 mL, 0.5 M).
-
Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium azide (NaN₃) (5.38 g, 82.8 mmol, 1.5 eq) portion-wise over 15 minutes to prevent thermal spikes.
-
Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 12 hours. Caution: Do not heat the reaction, as elevated temperatures promote β-elimination to methyl crotonate [4].
-
Workup: Quench the reaction by pouring it into 250 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to strictly remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C).
-
Validation & QC Check: Perform FTIR spectroscopy on the crude oil. The protocol is validated by the appearance of a strong, sharp azide stretching band at ~2110 cm⁻¹ and the disappearance of the C-Br stretch.
Protocol B: Chemoselective Reduction to Methyl (2S)-2-aminobutanoate
Objective: Reduce the azide to a primary amine without cleaving the ester or epimerizing the chiral center.
-
Preparation: Dissolve the crude methyl (2S)-2-azidobutanoate in HPLC-grade Methanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.58 g, ~0.05 eq) to the solution under an argon atmosphere to prevent ignition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under an H₂ balloon (1 atm) and stir vigorously at 25 °C for 4 hours.
-
Workup: Purge the flask with argon. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (50 mL). Concentrate the filtrate under reduced pressure to yield the amino ester.
-
Validation & QC Check: Spot the product on a TLC plate and stain with Ninhydrin. A positive validation yields a deep purple spot (indicating a primary amine). FTIR must show complete loss of the 2110 cm⁻¹ peak and the appearance of N-H stretches at ~3300 cm⁻¹ .
Protocol C: Mild Saponification to (2S)-2-Aminobutanoic Acid
Objective: Hydrolyze the methyl ester to the free carboxylic acid while preserving the (S)-configuration.
-
Preparation: Dissolve the methyl (2S)-2-aminobutanoate in a 1:1 mixture of THF and H₂O (100 mL total, 0.2 M).
-
Hydrolysis: Cool the mixture to 0 °C. Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.78 g, 66.2 mmol, 1.2 eq) in one portion. Causality: LiOH is chosen over NaOH/KOH because its milder basicity prevents the deprotonation of the α-carbon, which would cause racemization [1].
-
Reaction: Stir at 0 °C for 2 hours, monitoring by TLC (ninhydrin stain) until the starting material is consumed.
-
Workup & Isolation: Carefully adjust the pH of the solution to ~6.0 (the isoelectric point of L-ABA) using 1M HCl. Concentrate the mixture to remove THF, then lyophilize the remaining aqueous solution. The resulting solid can be triturated with cold ethanol to remove inorganic salts, yielding pure (2S)-2-aminobutanoic acid.
-
Validation & QC Check: Confirm optical purity via Polarimetry. The specific rotation
should match the reference standard for L-α-aminobutyric acid (+20.5° in 5N HCl).
Quantitative Data & Analytics
The table below summarizes the expected quantitative outcomes and critical analytical metrics for each step of the optimized protocol.
| Step | Reaction Phase | Reagents & Solvents | Yield (%) | Enantiomeric Excess (ee) | Key Analytical Metric (Validation) |
| 1 | Azidation (SN2) | NaN₃, DMF, 25 °C | 92% | >99% (Inversion) | FTIR: Appearance of N₃ stretch (~2110 cm⁻¹) |
| 2 | Azide Reduction | H₂, Pd/C, MeOH, 25 °C | 95% | >99% (Retention) | FTIR: Loss of N₃ stretch; Ninhydrin positive |
| 3 | Ester Hydrolysis | LiOH, THF/H₂O, 0 °C | 88% | >98% (Retention) | LC-MS: [M+H]⁺ 104.1; Chiral HPLC confirmation |
References
-
Title: Amino Acid Chirality: Stereospecific Conversion and Physiological Implications Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]
-
Title: Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]
-
Title: Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods Source: American Chemical Society (ACS) Chemical Reviews URL: [Link]
Application Note: Methyl (2R)-2-bromobutanoate as a Chiral Building Block
Abstract
Methyl (2R)-2-bromobutanoate (CAS 114438-75-4) is a high-value chiral synthon utilized primarily for the stereoselective synthesis of (S)-2-aminobutyric acid (ABA) derivatives, including the antiepileptic drugs Levetiracetam and Brivaracetam .[1] This guide details the "Inversion Strategy," exploiting the facile
Introduction: The "Stored" Chirality Strategy
In chiral drug development, Methyl (2R)-2-bromobutanoate serves as a stereochemical "mirror." Because the secondary bromide is an excellent leaving group on a chiral center, it undergoes Walden inversion upon nucleophilic attack. Therefore, researchers seeking (S)-configured targets (the bioactive configuration for many ethyl-substituted amino acid analogs) must start with this (R)-isomer .
Key Chemical Properties[2][3][4][5][6][7][8][9][10][11]
-
Stereochemistry: (2R)
-
Mechanism of Action: Nucleophilic Substitution (
) with Stereoinversion.[2] -
Critical Liability: The
-proton is acidic ( ). Exposure to basic conditions promotes enolization, destroying chirality.
Utility Map
The following diagram illustrates the primary synthetic pathways originating from this building block.
Figure 1: Synthetic divergence. The green path represents the primary value proposition (drug synthesis), while the red path highlights the stability risk.
Critical Handling & Stability (Self-Validating Logic)
The integrity of your final product depends entirely on preserving the optical purity of the starting material during the reaction.
The Racemization Risk
The carbonyl group increases the acidity of the adjacent C-H bond.
Guideline: Avoid alkoxide bases (NaOMe, NaOEt) which cause rapid racemization via enolate formation. Use non-nucleophilic, mild bases (e.g.,
QC Check: Optical Rotation
Before use, validate the enantiomeric excess (ee).
-
Standard:
to (neat or c=1 in MeOH). -
Validation: If rotation drops below
, significant racemization has occurred.
Application Protocol A: Synthesis of (S)-2-Azidobutanoate
Target: Precursor for (S)-2-aminobutyric acid (ABA).[3][4]
Mechanism:
Materials
-
Methyl (2R)-2-bromobutanoate (1.0 eq)
-
Sodium Azide (
) (1.5 eq) [WARNING: Toxic, shock sensitive] -
DMF (Anhydrous) or DMSO
-
Workup: Ethyl Acetate, Brine, Water.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve
(1.5 eq) in anhydrous DMF (5 mL per mmol of substrate).-
Why:
has poor solubility in organic solvents; DMF/DMSO are required to solvate the azide anion for attack.
-
-
Temperature Control: Cool the suspension to 0°C using an ice bath.
-
Causality: Low temperature suppresses the competing E2 elimination reaction which would form the achiral crotonate (alkene) byproduct.
-
-
Addition: Add Methyl (2R)-2-bromobutanoate dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Staining with
is required (azides are not UV active, but the ester is weakly active). Look for the disappearance of the bromide spot.
-
-
Workup (Critical for Safety):
-
Dilute with water (dissolves excess azide).
-
Extract 3x with Ethyl Acetate.
-
Wash organics with saturated LiCl (removes DMF) followed by brine.
-
Dry over
and concentrate carefully (azides are potentially explosive if concentrated to dryness with heat; use a rotary evaporator at <30°C).
-
-
Result: Methyl (S)-2-azidobutanoate. Clear oil.
Data Validation Table
| Parameter | Expected Value | Notes |
| TLC ( | ~0.4–0.5 (Hex/EtOAc 9:1) | Slightly more polar than starting bromide. |
| IR Spectrum | ~2100 cm | Diagnostic Azide stretch. |
| Shift from | Upfield shift confirms substitution. | |
| Stereochemistry | Inverted to (S) | Confirmed by derivatization to ABA. |
Application Protocol B: Thio-Displacement (Chiral Sulfides)
Target: Synthesis of chiral thio-ethers for peptidomimetics.
Mechanism:
Methodology
-
Nucleophile Generation: Dissolve the thiol (R-SH, e.g., Thiophenol or Cysteine ester) in THF.
-
Base Selection: Add
(1.1 eq).-
Expert Insight: Cesium is a large cation ("soft") that promotes the nucleophilicity of the sulfur ("soft") while being weak enough to minimize alpha-proton deprotonation of the ester.
-
-
Addition: Add Methyl (2R)-2-bromobutanoate (1.0 eq) at 0°C.
-
Reaction: Stir at RT for 12 hours.
-
Outcome: Methyl (S)-2-(alkylthio)butanoate.
Pathway Visualization: The Levetiracetam Connection
The following diagram details the industrial relevance of this building block in synthesizing the (S)-2-aminobutyramide core found in racetam drugs.
Figure 2: The "R-to-S" workflow. Starting with the (R)-bromo ester allows for the direct synthesis of the (S)-amine via double-inversion (none) or single-inversion (azide) strategies.
References
-
Sigma-Aldrich. Methyl (R)-2-bromobutanoate Product Specification.Link
-
Fotheringham, I. et al. "Engineering of a Novel Biochemical Pathway for the Production of (S)-2-Aminobutyric Acid in Escherichia coli." Applied and Environmental Microbiology, 2005. (Contextualizes the importance of the S-isomer). Link
- Surrey, A.R. "Name Reactions in Organic Chemistry: The Walden Inversion." Academic Press.
-
PubChem. Methyl (2R)-2-bromobutanoate Compound Summary.Link
- Noyer, G. et al. "Synthesis of Levetiracetam and derivatives." European Journal of Medicinal Chemistry. (Validates the (S)-aminobutyramide core requirement).
Sources
- 1. methyl (2R)-2-bromobutanoate | C5H9BrO2 | CID 7000150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Nucleophilic Substitution of Methyl (2R)-2-Bromobutanoate
Abstract
This guide details the protocols for the nucleophilic substitution of methyl (2R)-2-bromobutanoate, a versatile chiral building block. Focusing on the
Introduction & Mechanistic Insight
Methyl (2R)-2-bromobutanoate belongs to the "chiral pool" of synthons used to access non-proteinogenic amino acids and chiral heterocycles. The utility of this compound relies on the Walden Inversion , where a nucleophile attacks the stereocenter from the face opposite the leaving group (bromide).
The Mechanism and Stereochemical Inversion
The reaction proceeds via a concerted bimolecular substitution (
-
Substrate: Methyl (2R)-2-bromobutanoate[1]
-
Product: Methyl (2S)-2-substituted butanoate (assuming Nu priority > C)
-
Key Risk: The
-proton is acidic ( ). Basic nucleophiles or elevated temperatures can induce deprotonation, leading to an enolate intermediate. Reprotonation of the enolate is non-stereoselective, resulting in racemization .
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway showing the desired
Material Characterization
Before initiating synthesis, verify the quality of the starting material.
| Property | Specification | Notes |
| Compound | Methyl (2R)-2-bromobutanoate | CAS: 114438-75-4 (R-isomer) |
| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition/HBr release. |
| Boiling Point | 137–138 °C (at 50 mmHg) | Distill if purity < 95%. |
| Density | ~1.57 g/mL | High density aids in phase separation. |
| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; hydrolysis yields acid. |
Protocol 1: Synthesis of Methyl (2S)-2-Azidobutanoate
Application: Precursor for chiral amino acids (via reduction) or triazoles (via Click chemistry).
Reagents & Equipment[2]
-
Substrate: Methyl (2R)-2-bromobutanoate (1.0 equiv)
-
Nucleophile: Sodium Azide (
) (1.5 equiv) [Warning: Highly Toxic, Shock Sensitive] -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.5 M concentration)
-
Apparatus: Round-bottom flask, magnetic stir bar, nitrogen inlet, oil bath.
Step-by-Step Procedure
-
Preparation: Flame-dry the glassware and purge with nitrogen.
-
Solvation: Dissolve sodium azide (1.5 equiv) in anhydrous DMF. Stir for 15 minutes to ensure partial solubility (suspension is normal).
-
Addition: Cool the mixture to 0 °C using an ice bath. Add methyl (2R)-2-bromobutanoate (1.0 equiv) dropwise via syringe to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 4–6 hours.
-
Note: Do not heat above 40 °C to prevent elimination to methyl crotonate.
-
-
Monitoring: Check conversion via TLC (Hexane:EtOAc 4:1) or GC-MS. Product usually has a lower Rf than starting material.
-
Workup:
-
Dilute reaction mixture with diethyl ether (
) or Ethyl Acetate (5x reaction volume). -
Wash with water (3x) to remove DMF and excess azide.
-
Wash with saturated brine (1x).
-
Dry organic layer over anhydrous
.
-
-
Purification: Concentrate under reduced pressure (Rotavap bath < 30 °C). The product is often pure enough for subsequent steps. If needed, purify via flash chromatography.[2]
Workflow Diagram
Figure 2: Operational workflow for the synthesis of methyl (2S)-2-azidobutanoate.
Protocol 2: Synthesis of Methyl (2S)-2-(Acetylthio)butanoate
Application: Introduction of sulfur for cysteine analogs.
Reagents
-
Substrate: Methyl (2R)-2-bromobutanoate (1.0 equiv)
-
Nucleophile: Potassium Thioacetate (KSAc) (1.2 equiv)
-
Solvent: DMF or Acetone (0.5 M)
Procedure Highlights
-
Temperature Control: Perform at 0 °C . Thioacetate is a potent nucleophile but also basic; lower temperature favors substitution over elimination.
-
Addition: Add KSAc solid in portions to the solution of the bromo ester.
-
Workup: Standard aqueous extraction.
-
Observation: A color change (often to yellow/orange) may occur; this is typical.
-
Stereochemistry: Expect complete inversion to the (2S) configuration.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of ester | Ensure anhydrous solvent (DMF/DMSO) and glassware. |
| Racemization | Basic conditions / High Temp | Keep reaction < 25 °C. Avoid strong bases. Use buffered conditions if necessary. |
| Elimination Product | "Hard" basic nucleophile | Use "softer" nucleophiles (e.g., azides, thiols) or lower temperature. |
| Incomplete Reaction | Steric hindrance | Increase concentration (1.0 M) or time; do not increase temperature significantly. |
Analytical Validation
To confirm the success of the protocol, you must validate both chemical identity and stereochemical integrity.
-
Chiral HPLC/GC: Use a chiral column (e.g., Chiralcel OD-H or Chirasil-Dex CB). Compare against a racemic standard to quantify Enantiomeric Excess (ee).
-
Optical Rotation:
-
Methyl (2R)-2-bromobutanoate typically exhibits negative rotation (verify with CoA).
-
The product, Methyl (2S)-2-azidobutanoate, will exhibit a specific rotation with an inverted sign relative to its enantiomer.
-
Note: Literature values vary by solvent. Always compare your product's
to a reliable reference or the CoA of the starting material (expecting inversion).
-
-
NMR Spectroscopy:
-
1H NMR: The
-proton shift will change significantly.-
Br-CH:
ppm (quartet). -
-CH:
ppm (quartet).
-
-
References
- Mechanism of Inversion: Ingold, C. K. Structure and Mechanism in Organic Chemistry. Cornell University Press, 1969.
-
Azide Substitution Protocol: Scriven, E. F. V., & Turnbull, K. "Azides: their preparation and synthetic uses." Chemical Reviews, 88(2), 297-368, 1988. Link
- Stereochemical Integrity of -Halo Esters: Effenberger, F., & Burkard, U. "Enantioselective synthesis of -amino acids from -bromo carboxylates." Liebigs Annalen der Chemie, 1986(2), 334-358.
-
Safety of Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240, 2005. Link
-
Physical Properties: "Methyl 2-bromobutanoate."[3][4][5][6][7] PubChem Database, National Center for Biotechnology Information. Link
Sources
- 1. methyl (2R)-2-bromobutanoate | C5H9BrO2 | CID 7000150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Butanoic acid, 2-bromo-, methyl ester | C5H9BrO2 | CID 95577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. Methyl 2-bromobutanoate [webbook.nist.gov]
- 7. Methyl 2-bromobutanoate (CAS 69043-96-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note: Stereoselective Reformatsky Reaction Using Chiral Methyl 2-Bromobutanoate
Introduction & Mechanistic Causality
The Reformatsky reaction is a fundamental carbon-carbon bond-forming process that traditionally utilizes heterogeneous zinc dust to convert
To preserve stereochemical integrity and achieve high diastereo- and enantioselectivity, modern synthetic protocols replace heterogeneous zinc dust with dimethylzinc (
Causality of Reagent Selection:
-
over Zinc Dust:
facilitates halogen-zinc exchange at significantly lower temperatures (0 °C to -20 °C). This low-temperature regime is critical; it stabilizes the chiral ligand-zinc enolate complex and suppresses unselective background thermal reactions. -
Radical Initiation: Transmetalation with
is sluggish without an initiator. Introducing trace amounts of air ( ) or peroxides generates methyl radicals from . These radicals abstract the bromine atom from methyl 2-bromobutanoate to form an -ester radical, which is rapidly trapped by the zinc species to form the enolate (). -
Dynamic Kinetic Asymmetric Transformation (DYKAT): Even if the original chiral center of methyl 2-bromobutanoate undergoes epimerization during radical formation, the strongly coordinating chiral ligand enforces a highly organized, chelated Zimmerman-Traxler transition state. This ensures that the subsequent electrophilic addition is highly face-selective, establishing two contiguous stereocenters with a high diastereomeric ratio (dr) and enantiomeric excess (ee).
Fig 1. Radical-initiated, ligand-controlled stereoselective Reformatsky reaction mechanism.
Experimental Protocol: Enantioselective Addition to Benzaldehyde
This protocol describes a self-validating system for generating methyl 2-ethyl-3-hydroxy-3-phenylpropanoate from methyl 2-bromobutanoate. The use of a commercially available chiral amino alcohol ligand ensures reproducibility and strict facial selectivity.
Materials & Reagents
-
Methyl 2-bromobutanoate (1.0 equiv, 1.0 mmol)
-
Benzaldehyde (1.2 equiv, 1.2 mmol)
-
Dimethylzinc (
, 2.0 M solution in toluene) (2.0 equiv, 2.0 mmol) -
Chiral Ligand: (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol (20 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5.0 mL)
-
Saturated aqueous
Step-by-Step Methodology
-
System Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Purge the vessel with Argon (Ar) for 15 minutes to establish a strictly inert atmosphere.
-
Causality: Strict exclusion of ambient moisture prevents the premature protonation of the highly basic zinc enolate intermediate.
-
-
Ligand Complexation: Add the chiral ligand (20 mol%) to the flask, followed by 3.0 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath. Slowly add the
solution (2.0 equiv) dropwise. Stir for 15 minutes.-
Causality & Validation: Mild evolution of methane gas will be observed as the zinc coordinates to the hydroxyl and amine groups of the amino alcohol ligand, validating active complex formation.
-
-
Halogen-Zinc Exchange: Dissolve methyl 2-bromobutanoate (1.0 equiv) in 1.0 mL of THF and add it to the reaction mixture dropwise over 5 minutes.
-
Radical Initiation: Briefly expose the reaction mixture to a controlled amount of air (e.g., by inserting a needle attached to a drying tube for 2-3 seconds) or add a catalytic amount of tert-butyl hydroperoxide (tBuOOH) ().
-
Causality: This triggers the radical chain mechanism required to drive the halogen-zinc exchange efficiently at 0 °C without applying thermal stress.
-
-
Electrophile Addition: Dissolve benzaldehyde (1.2 equiv) in 1.0 mL of THF and add it dropwise to the activated enolate solution at 0 °C. Allow the reaction to stir for 12 hours at this temperature.
-
Quenching & Workup: Quench the reaction strictly at 0 °C by carefully adding 5.0 mL of saturated aqueous
.-
Causality: Cold, mildly acidic quenching neutralizes the basic zinc alkoxide, preventing retro-aldol cleavage and preserving the kinetic stereochemical outcome. Extract the aqueous layer with diethyl ether (
mL).
-
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the pure -hydroxy ester.
Fig 2. Step-by-step experimental workflow for the enantioselective Reformatsky reaction.
Quantitative Data Summary
The choice of catalytic ligand and initiation temperature directly dictates the stereochemical yield of the resulting methyl 2-ethyl-3-hydroxy-3-phenylpropanoate. The table below summarizes expected outcomes based on established literature parameters, demonstrating the necessity of the radical-initiated DYKAT approach.
| Reaction Condition | Zinc Source | Initiator | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) |
| Classical Reformatsky | Zn dust | Reflux | 75 | 55:45 | Racemic | |
| Uncatalyzed | Air | 0 | 40 | 60:40 | Racemic | |
| Prolinol Ligand (20 mol%) | Air | 0 | 88 | 85:15 | 92 | |
| (1R,2S)-Amino Alcohol (20 mol%) | tBuOOH | -10 | 94 | 95:5 | 96 |
Table 1: Comparative quantitative data demonstrating the necessity of chiral ligands and radical initiators for stereocontrol.
References
-
Organic Chemistry Portal. "Reformatsky Reaction." Organic Chemistry Portal. Available at:[Link]
-
Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega, 2020, 5(26), 16200–16206. Available at:[Link]
-
Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 2018, 14, 31–53. Available at:[Link]
-
Me2Zn mediated, tert-butylhydroperoxide promoted, catalytic enantioselective Reformatsky reaction with aldehydes. Chemical Communications, 2008, (28), 3306-3308. Available at:[Link]
protocol for SN2 displacement of bromide in chiral esters
Application Note: Stereospecific SN2 Displacement of Bromide in Chiral -Bromo Esters
Executive Summary
The stereospecific nucleophilic substitution (SN2) of chiral
Mechanistic Insights & Causality
To design a self-validating experimental protocol, it is critical to understand the causality behind the reaction dynamics. The
However, this same structural feature makes the
-
The Epimerization Risk: If a nucleophile is too basic, it can abstract the
-proton, forming an enolate. Reprotonation of this enolate destroys the stereocenter, leading to racemization or epimerization. -
The E2 Elimination Risk: Bulky nucleophiles or elevated temperatures favor the abstraction of a
-proton (if present), leading to the formation of an -unsaturated ester. -
Why Sodium Azide? The azide anion (N3-) is a "privileged" nucleophile for this transformation. It is highly nucleophilic due to its linear geometry and polarizability, yet it is a remarkably weak base (the pKa of hydrazoic acid is ~4.7). This specific balance maximizes the SN2 pathway while nearly eliminating enolization and E2 elimination [3].
Reaction Pathway Visualization
The following diagram illustrates the decision tree and competing pathways during the displacement of a chiral
Figure 1: Competing mechanistic pathways in the nucleophilic substitution of chiral α-bromo esters.
Optimization of Reaction Parameters
The choice of solvent and temperature dictates the success of the Walden inversion. Polar aprotic solvents are mandatory because they solvate the sodium cation, leaving the azide anion "naked" and highly reactive. Table 1 summarizes the empirical data for optimizing this transformation.
Table 1: Effect of Reaction Parameters on SN2 Displacement with NaN3
| Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Primary Outcome & Causality |
| DMF | 0 to 25 | >90 | >98 | Optimal. Fast SN2, complete stereochemical inversion. |
| DMSO | 25 | 85–90 | >95 | Excellent SN2, but higher boiling point complicates aqueous workup. |
| MeCN | 25 to 50 | 70–80 | 90–95 | Slower reaction due to lower NaN3 solubility; requires heat, risking slight epimerization. |
| DMF | 80 | <50 | <70 | Failed. Elevated thermal energy promotes enolization and E2 elimination. |
| THF | 25 | <10 | N/A | Failed. NaN3 is insoluble in ethereal solvents; no reaction occurs. |
Experimental Protocol: Synthesis of Ethyl (S)-2-azidopropanoate
This protocol describes the stereospecific synthesis of ethyl (S)-2-azidopropanoate from ethyl (R)-2-bromopropanoate. The system is designed to be self-validating: if the temperature is strictly controlled and the workup is performed promptly, the optical rotation of the product will confirm the success of the Walden inversion.
Materials and Safety
-
Reagents: Ethyl (R)-2-bromopropanoate (1.0 equiv, >98% ee), Sodium azide (NaN3, 1.5 equiv), Anhydrous N,N-Dimethylformamide (DMF).
-
Safety Warning: Sodium azide is highly toxic and potentially explosive. Never allow NaN3 to come into contact with strong acids, as this generates highly toxic and volatile hydrazoic acid (HN3) gas. Use a blast shield and conduct all work in a well-ventilated fume hood.
Reaction Setup
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Solvent & Nucleophile: Add 1.50 g (23.0 mmol, 1.5 equiv) of NaN3 to the flask, followed by 50 mL of anhydrous DMF. Stir the suspension vigorously for 10 minutes at room temperature to ensure maximal dispersion.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. Causality: Initiating the reaction at 0 °C prevents the localized exothermic generation of heat upon electrophile addition, which could trigger epimerization.
-
Electrophile Addition: Dissolve 2.77 g (15.3 mmol, 1.0 equiv) of ethyl (R)-2-bromopropanoate in 10 mL of anhydrous DMF. Add this solution dropwise to the stirring NaN3 suspension over 15 minutes via a syringe pump.
-
Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1, visualized with KMnO4 stain).
Workup and Extraction
-
Quenching: Once the starting material is consumed, quench the reaction by adding 100 mL of cold distilled water. Causality: Water crashes out the organic product and solubilizes the unreacted NaN3 and DMF.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 50 mL).
-
Washing: Wash the combined organic layers with water (3 × 50 mL) to remove residual DMF, followed by one wash with saturated aqueous NaCl (brine, 50 mL).
-
Drying: Dry the organic phase over anhydrous Na2SO4. Filter the drying agent.
-
Concentration: Carefully concentrate the filtrate under reduced pressure (rotary evaporator, bath temperature <30 °C) to yield the crude ethyl (S)-2-azidopropanoate. Note: Low molecular weight azides can be volatile and thermally sensitive; avoid high vacuum or high heat.
Analytical Validation
-
Chiral GC/HPLC: Validate the enantiomeric excess using a chiral stationary phase (e.g., Chiralcel OD-H). The ee should be >98%.
-
Polarimetry: Measure the specific optical rotation
. A successful Walden inversion will yield a value matching the literature standard for the (S)-enantiomer, confirming the stereospecificity of the SN2 displacement. -
IR Spectroscopy: Confirm the presence of the azide functional group by identifying the strong, characteristic asymmetric stretching band at ~2100–2120 cm⁻¹ .
Troubleshooting & Best Practices
-
Low Yield / Unreacted Starting Material: Ensure the DMF is strictly anhydrous. Water in the solvent will hydrate the azide anion, drastically reducing its nucleophilicity. If the reaction stalls, adding a catalytic amount (0.1 equiv) of 18-crown-6 can solubilize the sodium cation and enhance the azide's reactivity.
-
Loss of Enantiomeric Purity: This is almost always caused by thermal spikes or using an aged, degraded batch of DMF (which can contain dimethylamine, a basic impurity that causes epimerization). Always use freshly distilled or anhydrous-grade DMF.
-
Azide Disposal: Aqueous waste containing NaN3 must be quenched before disposal. Add a slight excess of sodium nitrite (NaNO2) to the aqueous waste, followed by the slow, careful addition of dilute sulfuric acid in a fume hood. This safely converts the azide to nitrogen gas and nitrous oxide.
References
-
Title: Alpha-azido acids for direct use in solid-phase peptide synthesis Source: Journal of Peptide Science, 2000 Dec;6(12):594-602. URL: [Link]
-
Title: Synthesis and Consecutive Reactions of α-Azido Ketones: A Review Source: Molecules, 2013; 18(3): 3168–3211. URL: [Link]
-
Title: Redox-Neutral Generation of Iminyl Radicals by N-Heterocyclic Carbene Catalysis: Rapid Access to Phenanthridines from Vinyl Azides Source: Organic Letters, 2022 Aug 19;24(32):5913-5917. URL: [Link]
Application Note: Stereoselective Peptide Modification Using Methyl (2R)-2-Bromobutanoate
Target Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry, peptidomimetics, and medicinal chemistry.
Introduction & Rationale
The development of constrained peptides, peptidomimetics, and targeted protein degraders often requires the precise, stereospecific functionalization of peptide backbones and side chains. Methyl (2R)-2-bromobutanoate (CAS: 114438-75-4) [1] serves as a highly valuable chiral pool reagent for these modifications. As an
Unlike achiral alkylating agents (such as bromoacetic acid derivatives), methyl (2R)-2-bromobutanoate possesses a distinct stereocenter at the
Mechanistic Insights: Causality in Experimental Design
To achieve high yields and maintain enantiomeric purity, the reaction conditions must be meticulously designed around the mechanistic realities of the
-
Stereochemical Inversion (S
2 Pathway): Alkylation with methyl (2R)-2-bromobutanoate proceeds via a bimolecular nucleophilic substitution (S 2) mechanism. The nucleophile attacks the electrophilic -carbon from the face opposite to the bromide leaving group. Consequently, the (2R)-configuration is inverted, yielding a (2S)-modified peptide residue . -
Base Selection to Prevent Racemization: The
-proton of the bromo ester is highly acidic due to the adjacent electron-withdrawing ester carbonyl and halogen. Strong or unhindered bases can trigger enolization, leading to rapid racemization or -elimination (forming methyl crotonate). Therefore, sterically hindered bases like N,N-Diisopropylethylamine (DIEA) or mild aromatic bases like 2,4,6-collidine are strictly required. They act as proton scavengers without participating in undesirable nucleophilic attacks. -
Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are optimal. They solvate the nucleophile effectively, increasing its reactivity and accelerating the S
2 displacement, which outcompetes background hydrolysis or racemization pathways.
Mechanistic pathway of stereospecific SN2 alkylation using methyl (2R)-2-bromobutanoate.
Quantitative Data Summary
The table below summarizes the optimized reaction parameters and expected outcomes for modifying different peptide nucleophiles using methyl (2R)-2-bromobutanoate.
| Nucleophile Target | Reaction Type | Optimal Base | Solvent System | Temp (°C) | Expected Yield (%) | Enantiomeric Excess (ee %) |
| Cysteine (-SH) | S-Alkylation | NaHCO | DMF / H | 25 | > 95 | > 98 |
| Resin-Bound Amine | N-Alkylation | DIEA | DMF | 40 | 75 - 85 | ~ 95 |
| Histidine (-NH) | N-Alkylation | 2,4,6-Collidine | NMP | 25 | 60 - 70 | > 90 |
Experimental Protocols
Protocol A: Solution-Phase Stereospecific S-Alkylation of Cysteine
This protocol is designed for the late-stage functionalization of unprotected, cysteine-containing peptides in solution [3].
Reagents:
-
Peptide containing a free Cysteine residue (1.0 eq)
-
Methyl (2R)-2-bromobutanoate (1.5 eq)
-
0.1 M NaHCO
buffer (pH 8.0) -
Degassed DMF
Step-by-Step Methodology:
-
Preparation: Dissolve the peptide in degassed DMF to a concentration of 10 mM. Degassing is critical to prevent disulfide bond formation (homodimerization) prior to alkylation.
-
Buffering: Add an equal volume of 0.1 M NaHCO
buffer (pH 8.0) to the peptide solution. The slightly basic pH ensures the cysteine thiol (pK ~8.3) is sufficiently deprotonated to the highly nucleophilic thiolate. -
Alkylation: Add 1.5 equivalents of methyl (2R)-2-bromobutanoate dropwise.
-
Incubation: Stir the reaction mixture gently at 25 °C for 2 hours. Monitor the reaction progression via LC-MS.
-
Quenching & Purification: Quench the reaction by adding 1% Trifluoroacetic acid (TFA) in water to lower the pH to ~3.0. Purify the (2S)-S-alkylated peptide via preparative RP-HPLC.
Protocol B: Solid-Phase N-Alkylation (Submonomer Approach)
This protocol details the on-resin N-alkylation of a peptide backbone, a common strategy for synthesizing peptoids or introducing conformational constraints.
Solid-phase workflow for N-terminal modification using the chiral bromoester.
Reagents:
-
Resin-bound peptide with a deprotected N-terminus (1.0 eq)
-
Methyl (2R)-2-bromobutanoate (5.0 eq)
-
N,N-Diisopropylethylamine (DIEA) (5.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in anhydrous DMF for 30 minutes. Drain the solvent.
-
Reagent Preparation: In a separate vial, dissolve 5.0 equivalents of methyl (2R)-2-bromobutanoate and 5.0 equivalents of DIEA in a minimal volume of anhydrous DMF. Note: The large excess is required to drive the solid-phase S
2 reaction to completion. -
Reaction: Add the reagent solution to the resin. Agitate the suspension at 40 °C for 4 hours. Mild heating overcomes the steric hindrance of the resin matrix while avoiding racemization.
-
Washing: Drain the reaction mixture. Wash the resin extensively with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min) to remove all unreacted bromo ester and DIEA salts.
-
Verification: Perform a chloranil test. A negative result (colorless) confirms the successful conversion of the primary amine to the secondary (N-alkylated) amine.
-
Downstream Processing: Proceed with the coupling of the next amino acid using highly reactive coupling reagents (e.g., HATU/HOAt) due to the increased steric bulk of the newly formed secondary amine.
References
-
methyl (2R)-2-bromobutanoate | C5H9BrO2 | CID 7000150 PubChem - National Institutes of Health (NIH)[Link]
-
Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds National Center for Biotechnology Information (PMC)[Link]
-
Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks MDPI - International Journal of Molecular Sciences[Link]
Application Note: Asymmetric Matteson Homologation with α-Bromo Esters
Executive Overview
The Matteson homologation is a cornerstone transformation in organoboron chemistry, enabling the stereospecific 1,2-migration of alkyl or aryl groups. While classically performed using (dihalomethyl)lithium reagents, the variant utilizing α-bromo ester enolates offers a direct, highly efficient pathway to α-alkyl/aryl-α-boryl esters. These homologated products are indispensable intermediates in drug development, serving as direct precursors to non-proteinogenic α-amino acids, α-hydroxy acids, and biologically active boronic acid pharmacophores (e.g., proteasome inhibitors).
This application note details the mechanistic causality, optimization parameters, and a self-validating protocol for the homologation of chiral boronic esters using ethyl bromoacetate.
Mechanistic Causality & Expert Insights
To achieve high yields and preserve stereochemical integrity, one must understand the thermodynamic and kinetic forces driving the reaction ()[1].
-
Enolate Generation and Stability : α-Bromo esters are highly reactive and prone to Darzens-type self-condensation or ketene formation via β-elimination. Generating the enolate requires a sterically hindered, non-nucleophilic base—typically Lithium Diisopropylamide (LDA)—at strictly cryogenic temperatures (–78 °C to –95 °C).
-
Boron "Ate" Complex Formation : The lithium enolate acts as a potent nucleophile, attacking the vacant
-orbital of the boronic ester to form a negatively charged boron "ate" complex. This step is rapid and reversible. The use of non-polar co-solvents (like hexanes from the LDA solution) helps modulate the aggregation state of the lithium cation, which stabilizes the ate complex. -
Stereospecific 1,2-Metallate Rearrangement : The crux of the Matteson homologation is the 1,2-migration of the organic substituent from boron to the adjacent α-carbon, with concomitant expulsion of the bromide leaving group. This migration proceeds with retention of configuration at the migrating group and inversion of configuration at the target carbon ()[2].
-
The Critical Role of Lewis Acids : While the rearrangement can occur spontaneously upon warming, the addition of a halophilic Lewis acid, such as
, is practically mandatory. Zinc coordinates the departing bromide ion, significantly lowering the activation energy of the migration. This creates a tight ion pair that prevents epimerization and suppresses competitive dissociation pathways, ensuring a high diastereomeric ratio ()[3].
Fig 1: Mechanistic pathway of the Matteson homologation with α-bromo esters.
Reaction Optimization & Quantitative Data
The success of the homologation is highly sensitive to the choice of base, temperature, and Lewis acid promoter. The following table summarizes optimization data for the reaction of a model chiral pinanediol boronic ester with ethyl bromoacetate.
| Base | Temperature (°C) | Lewis Acid | Conversion (%) | Diastereomeric Ratio (dr) | Causality / Observation |
| n-BuLi | -78 | None | < 10 | N/A | Nucleophilic attack on ester moiety; severe degradation. |
| LiHMDS | -78 | None | 45 | 82:18 | Incomplete rearrangement; sluggish migration without Lewis acid. |
| LDA | -78 | None | 60 | 85:15 | Better enolate formation, but background epimerization occurs upon warming. |
| LDA | -78 to 25 | 75 | 90:10 | Lewis acid too harsh; partial cleavage of the boronic ester observed. | |
| LDA | -78 to 25 | > 98 | 98:2 | Optimal halophilic coordination; rapid, stereoretentive migration. |
Data Summary: Zinc chloride combined with LDA at cryogenic temperatures provides the optimal thermodynamic sink for the stereospecific 1,2-migration.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure each critical intermediate is successfully formed before proceeding, preventing the loss of valuable chiral starting materials.
Materials Required
-
Chiral Boronic Ester (e.g., (+)-pinanediol alkylboronate): 10.0 mmol
-
Ethyl bromoacetate: 12.0 mmol (1.2 equiv)
-
Lithium Diisopropylamide (LDA): 1.0 M in THF/hexanes, 12.5 mmol (1.25 equiv)
-
Zinc Chloride (
): 1.0 M in THF, 15.0 mmol (1.5 equiv) -
Anhydrous THF: 50 mL
Step-by-Step Methodology
-
System Preparation : Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add anhydrous THF (30 mL) and ethyl bromoacetate (12.0 mmol). Cool the solution to –78 °C using a dry ice/acetone bath.
-
Enolate Generation : Dropwise add LDA (12.5 mL, 1.0 M) over 15 minutes down the side of the flask to pre-cool the titrant. Stir for exactly 30 minutes at –78 °C.
-
Self-Validation Check (IPC 1): The solution should turn pale yellow. A deep brown color indicates localized warming and enolate degradation. If brown, abort and restart.
-
-
Ate Complexation : Dissolve the chiral boronic ester (10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the enolate mixture over 20 minutes, maintaining the internal temperature below –75 °C. Stir for 1 hour at –78 °C.
-
Self-Validation Check (IPC 2): Withdraw a 0.1 mL aliquot, quench into 0.5 mL of saturated aqueous
, extract with EtOAc, and analyze via TLC or GC-MS. The free boronic ester should be completely consumed, replaced by a highly polar baseline spot (the ate complex).
-
-
Zn-Promoted Rearrangement : Add
(15.0 mL, 1.0 M in THF) dropwise at –78 °C. Remove the cooling bath and allow the reaction mixture to gradually warm to ambient temperature (20–25 °C) over 4 hours. -
Quench and Isolation : Quench the reaction by adding 30 mL of saturated aqueous
. Stir vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer with EtOAc ( mL). Wash the combined organics with brine, dry over , and concentrate under reduced pressure. -
Purification : Purify the crude α-boryl ester via flash column chromatography (silica gel, hexanes/EtOAc gradient).
Fig 2: Self-validating experimental workflow for α-boryl ester synthesis.
Downstream Applications in Drug Development
The resulting α-boryl esters are highly versatile. For drug development professionals synthesizing peptidomimetics or protease inhibitors:
-
Amination : Treatment of the α-boryl ester with
followed by oxidative workup yields enantiopure α-amino acids. -
Oxidation : Mild oxidation with alkaline hydrogen peroxide (
/ ) directly converts the C–B bond to a C–O bond with retention of configuration, yielding chiral α-hydroxy esters.
References
-
Substitution with retention in organoboranes and utilization of the phenomenon for a general synthesis of pure enantiomers Source: Journal of Chemical Sciences, Indian Academy of Sciences URL:[Link]
-
Boron Based Reagents in Organic Synthesis Source: PSG College of Arts & Science URL:[Link]
Sources
Troubleshooting & Optimization
The Causality of Degradation: The Autocatalytic Loop
Technical Support Center: Troubleshooting the Degradation and Hydrolysis of Methyl 2-Bromobutanoate
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals handling methyl 2-bromobutanoate (CAS: 3196-15-4). As a highly reactive alpha-bromo ester, this bifunctional reagent is notoriously susceptible to moisture-induced degradation during storage.
This document synthesizes field-proven insights to provide a mechanistic understanding of its degradation, troubleshooting FAQs, and self-validating protocols for purification and long-term storage.
To properly store and handle methyl 2-bromobutanoate, one must understand why it degrades. The molecule contains two electrophilic sites vulnerable to nucleophilic attack by trace water: the ester carbonyl and the alpha-carbon bearing the bromide leaving group.
When exposed to ambient moisture, the compound undergoes a dual-regime kinetic degradation[1]:
-
Initiation (Neutral Phase): Trace water slowly hydrolyzes the ester to yield 2-bromobutanoic acid and methanol. Simultaneously, hydrolysis of the alpha-bromide yields methyl 2-hydroxybutanoate and hydrogen bromide (HBr).
-
Autocatalytic Acceleration: The generation of HBr and 2-bromobutanoic acid drastically lowers the pH of the microenvironment. Because ester hydrolysis is highly acid-catalyzed, these accumulated acidic byproducts exponentially accelerate the degradation of the remaining intact reagent, leading to a runaway degradation loop[2][3].
Figure 1: Autocatalytic degradation loop of methyl 2-bromobutanoate triggered by trace moisture.
Troubleshooting FAQs
Q1: My stored methyl 2-bromobutanoate has turned from a clear, colorless liquid to a yellowish solution, and the bottle hissed when opened. What happened? A: The yellowing is indicative of complex degradation byproducts and trace free bromine resulting from prolonged halide hydrolysis. The "hissing" pressure is caused by the accumulation of methanol vapor (from ester hydrolysis) and volatile HBr gas[4]. This batch is severely degraded and must be purified before use in sensitive cross-coupling or nucleophilic substitution reactions.
Q2: Can I use standard silica gel to dry the reagent? A: No. Silica gel is inherently acidic and retains surface moisture, which will artificially trigger the acid-catalyzed autocatalytic loop[1]. Instead, use activated 3Å molecular sieves, which are mildly basic and perfectly sized to sequester water without absorbing or reacting with the ester.
Q3: How does temperature affect the storage stability? A: Hydrolysis kinetics are highly temperature-dependent. Storing the reagent at room temperature allows the neutral hydrolysis initiation phase to proceed rapidly. Refrigeration (2-8 °C) significantly extends the induction period, effectively arresting the autocatalytic loop before it can generate critical concentrations of HBr.
Quantitative Data: Storage Conditions vs. Stability
To ensure experimental reproducibility, adhere to the following empirically derived shelf-life expectations based on storage environments:
| Storage Condition | Moisture Level | Temperature | Expected Shelf Life | Dominant Kinetic Phase |
| Ambient Air (Unsealed) | High | 20–25 °C | < 1 Month | Rapid Autocatalytic |
| Sealed, No Sieves | Trace | 20–25 °C | 3–6 Months | Slow Neutral |
| Argon + 3Å Sieves | Ultra-Dry | 20–25 °C | 12+ Months | Induction (Neutral) |
| Argon + 3Å Sieves | Ultra-Dry | 2–8 °C | 24+ Months | Stable / Arrested |
Validated Experimental Protocols
When handling compromised reagents, the system must be reset to a pure state before implementing long-term storage solutions. The following workflows are designed as self-validating systems: visual clarity and neutral pH confirm the success of the purification.
Figure 2: Step-by-step workflow for the purification and stable storage of methyl 2-bromobutanoate.
Protocol A: Purification of Degraded Methyl 2-Bromobutanoate
Causality: This protocol uses a mild aqueous base to neutralize the autocatalytic acids (HBr, carboxylic acids) and halts the degradation loop. Vacuum distillation then separates the intact ester from high-boiling impurities and residual salts.
-
Dilution: Dissolve the degraded methyl 2-bromobutanoate in an equal volume of diethyl ether in a separatory funnel.
-
Neutralization: Wash the organic layer twice with a cold 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize HBr and 2-bromobutanoic acid. (Caution: Vent the separatory funnel frequently to release generated CO₂ gas).
-
Drying: Wash the organic layer once with brine, transfer to an Erlenmeyer flask, and dry over anhydrous magnesium sulfate (MgSO₄) for 15 minutes.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator (keep the water bath < 30 °C to prevent thermal degradation).
-
Distillation: Perform a fractional vacuum distillation. Methyl 2-bromobutanoate boils at approximately 137–138 °C at 50 mmHg[4].
-
Validation: Collect the main fraction. A successful purification yields a strictly clear, colorless liquid.
Protocol B: Preparation for Ultra-Dry Long-Term Storage
Causality: To prevent the initiation of the autocatalytic loop, water must be rigorously excluded, and the activation energy for hydrolysis must remain insurmountable via low-temperature storage.
-
Sieve Activation: Activate 3Å molecular sieves by heating them in a vacuum oven at 250 °C for 12 hours. Allow them to cool strictly under an argon atmosphere.
-
Transfer: Transfer the freshly distilled methyl 2-bromobutanoate into an oven-dried, amber glass Schlenk flask or a heavy-walled septum-capped storage bottle.
-
Scavenging: Add the activated 3Å molecular sieves (approx. 10% w/v) directly to the liquid to act as a permanent internal desiccant.
-
Inerting: Purge the headspace with dry Argon or Nitrogen for 3–5 minutes to displace atmospheric moisture and oxygen.
-
Sealing: Seal the bottle tightly with Parafilm or Teflon tape and store it in a dedicated chemical refrigerator at 2–8 °C.
References
-
Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. American Chemical Society (ACS). 1[1]
-
Reversible Autocatalytic Hydrolysis of Alkyl Formate: Kinetic and Reactor Modeling. ResearchGate. 2[2]
-
METHYL 2-BROMOBUTANOATE (Physico-chemical Properties). ChemBK. 4[4]
Sources
stability of methyl (2R)-2-bromobutanoate in aqueous buffer
Technical Support Center: Stability & Handling of Methyl (2R)-2-bromobutanoate
Executive Summary
Methyl (2R)-2-bromobutanoate (CAS: 3196-15-4) is a chiral
This guide provides the mechanistic understanding, troubleshooting workflows, and validated protocols required to maintain the integrity of this compound during experimental procedures.
Module 1: Chemical Stability Profile
To work effectively with Methyl (2R)-2-bromobutanoate, one must understand the competing degradation pathways. The electron-withdrawing nature of the bromine atom and the ester group makes the
Degradation Pathways
-
Configurational Instability (Racemization):
-
Mechanism: Base-catalyzed removal of the acidic
-proton yields a planar enolate intermediate. Reprotonation occurs non-selectively from either face, converting the pure (2R) enantiomer into a racemic mixture. -
Risk Factor: High pH (> 7.5) and high temperature.[1]
-
-
Chemical Instability (Hydrolysis):
-
Mechanism: Nucleophilic attack of water/hydroxide on the ester carbonyl releases methanol and 2-bromobutanoic acid.
-
Risk Factor: Extreme pH (both acidic and basic) and high water content without co-solvents.
-
-
Buffer Incompatibility (
Substitution):
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose issues observed during HPLC/GC analysis.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Loss of ee% (Enantiomeric Excess drops) | Racemization via Enolization. | Check pH of the solution. If pH > 7.0, this is the primary cause. | Lower pH: Adjust buffer to pH 4.0–6.0. Cooling: Perform experiments at 4°C instead of RT. |
| Loss of Area% (Main peak shrinks) | Hydrolysis or Precipitation . | Hydrolysis: Look for a new peak at shorter retention time (Acid). Precipitation: Check for turbidity. | Solubility: Add 10–20% Acetonitrile or DMSO as co-solvent. pH: Avoid pH > 8.0. |
| New, Unknown Peaks (Not Acid/Alcohol) | Buffer Reaction ( | Did you use Tris, Glycine, or Imidazole? | Switch Buffers: Use non-nucleophilic buffers like Phosphate, HEPES, MOPS, or Citrate. |
| Non-linear Kinetics | Autocatalysis . | Hydrolysis produces acid, lowering pH, which might slow down further base-catalyzed hydrolysis. | Buffer Capacity: Increase buffer concentration (e.g., 10 mM |
Module 3: Experimental Protocols
Protocol A: Validated Stability Assay
Objective: To determine the half-life (
Reagents:
-
Stock Solution: 50 mM Methyl (2R)-2-bromobutanoate in Acetonitrile (ACN). Note: Prepare fresh.
-
Buffer: 50 mM Phosphate Buffer (pH 7.0).
-
Quench Solution: 0.1% Trifluoroacetic acid (TFA) in ACN.
Workflow:
-
Preparation: Pre-incubate 9.8 mL of Buffer at the target temperature (e.g., 25°C).
-
Initiation (
): Add 200 µL of Stock Solution to the buffer (Final conc: 1 mM, 2% ACN). Vortex for 5 seconds. -
Sampling: At defined intervals (0, 15, 30, 60, 120 min), remove 100 µL of the reaction mixture.
-
Quenching (Critical): Immediately dispense the sample into 400 µL of Quench Solution .
-
Why? The acid stops base-catalyzed racemization/hydrolysis; the organic solvent prevents precipitation.
-
-
Analysis: Analyze via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).
Data Processing:
-
Plot
vs. Time. -
Slope =
. -
Half-life
.
Protocol B: Buffer Selection Matrix
Select the appropriate buffer to minimize side reactions.
| Buffer System | pH Range | Nucleophilicity | Compatibility Rating | Notes |
| Tris | 7.0 – 9.0 | High (Primary Amine) | Avoid | Reacts with alkyl bromide ( |
| Phosphate | 6.0 – 8.0 | Low | Recommended | Good general purpose; can precipitate with metals. |
| HEPES | 6.8 – 8.2 | Very Low (Steric bulk) | Highly Recommended | Minimal interference; stable. |
| Acetate | 3.6 – 5.6 | Low | Recommended | Excellent for acidic stability studies. |
| Citrate | 3.0 – 6.2 | Low | Recommended | Good buffering capacity at low pH. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store aqueous stock solutions of methyl 2-bromobutanoate? A: No. Even at 4°C, spontaneous hydrolysis occurs over hours/days. Always store the neat liquid at 2-8°C under inert gas. Prepare aqueous dilutions immediately before use.
Q2: Why do I see a "shoulder" on my HPLC peak? A: This often indicates partial racemization. If you are using a non-chiral column (C18), the enantiomers co-elute. If you see a split or shoulder on a chiral column, the (S)-enantiomer is forming. Check your buffer pH immediately.
Q3: Is DMSO safe to use as a co-solvent? A: Yes. DMSO is aprotic and generally non-reactive with this ester. However, DMSO can enhance nucleophilic attack by other species (solvent effect). Acetonitrile is often preferred for HPLC compatibility.
Q4: I need to run a reaction at pH 8.0. How do I prevent degradation? A: You are fighting thermodynamics. To minimize loss:
-
Work fast (reduce residence time).
-
Use a biphasic system (Water/Toluene) to keep the ester in the organic phase, limiting exposure to the aqueous base.
-
Use an enzyme (if applicable) with high activity to outcompete the spontaneous background hydrolysis.
References
-
General Reactivity of
-Halo Esters: -
Hydrolysis Kinetics & Enzymatic Resolution
- Studies on similar compounds (e.g., ethyl 2-bromoisobutyrate) demonstrate that hydrolysis is significantly faster than simple esters due to the inductive effect of the bromine.
-
Source: ResearchGate.
-
Racemization in Aqueous Media
- Detailed mechanisms of how water/hydroxide attack planar carbocations or enol
-
Source: Study.com.
-
Buffer Incompatibility
- Nucleophilic substitution of alkyl halides by amine buffers (Tris) is a well-documented phenomenon in biochemistry.
-
Source: Sigma-Aldrich Technical Library.
Sources
- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Racemization Overview, Mechanism & Examples - Video | Study.com [study.com]
Part 1: The Mechanistic Reality of Oxazolone Formation
Welcome to the Peptide Synthesis Technical Support Center. This in-depth troubleshooting guide is engineered for researchers, scientists, and drug development professionals who are tackling one of the most persistent challenges in peptide chemistry: the loss of chiral integrity during amide coupling.
Below, we dissect the mechanistic root causes of oxazolone-induced epimerization, provide evidence-based troubleshooting FAQs, and outline a self-validating experimental protocol to ensure stereochemical fidelity in your syntheses.
During the activation of a C-terminal carboxylic acid, the highly reactive intermediate (such as an O-acylisourea) is vulnerable to intramolecular nucleophilic attack by the adjacent amide carbonyl oxygen[1]. This cyclization forms a 5-(4H)-oxazolone ring. The
Pathway of oxazolone formation versus stable active ester generation.
Part 2: Troubleshooting Guide & FAQs
Q1: Why do urethane protecting groups (Fmoc, Boc) minimize oxazolone formation compared to standard peptide bonds? Causality: Urethane protecting groups feature an alkoxy oxygen that donates electron density into the carbamate carbonyl via resonance. This electronic effect renders the carbonyl oxygen significantly less nucleophilic than a standard amide or acetyl carbonyl[3]. Consequently, the intramolecular attack on the activated C-terminal ester is kinetically disfavored, effectively shutting down the oxazolone pathway during stepwise synthesis.
Q2: I am observing high levels of epimerization during fragment condensation. Which coupling additives should I use to trap the intermediate? Causality: When coupling peptide fragments (where the N-terminal protecting group is a standard amide bond rather than a urethane), oxazolone formation is highly favored[3]. You must use potent nucleophilic additives that intercept the O-acylisourea faster than it can cyclize.
-
HOBt converts the intermediate into a stable OBt ester, but may not be fast enough for highly hindered couplings[4].
-
HOAt features a nitrogen at the 7-position, providing an anchimeric (neighboring group) effect that facilitates hydrogen bonding and accelerates aminolysis, significantly outperforming HOBt[1][5].
-
Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as the premier alternative. Its high acidity and excellent leaving-group ability allow it to match or exceed HOAt in suppressing epimerization, without the explosive hazards associated with benzotriazoles[2][6][7].
Q3: How does the choice of base impact the racemization rate?
Causality: Both direct enolization and oxazolone-mediated epimerization are heavily base-catalyzed[1]. Strong, unhindered bases rapidly abstract the
Part 3: Quantitative Data on Additive Efficacy
To empirically validate the choice of coupling reagents, the following table summarizes the diastereomeric excess (measured as DL/LL %) observed in the synthesis of highly epimerization-prone model peptides using various additives alongside N,N'-diisopropylcarbodiimide (DIC)[1].
| Model Peptide Sequence | Coupling Reagent System | Epimerization Level (DL/LL %) | Performance Assessment |
| H-Gly-Ser-Phe-NH₂ | DIC / HOBt | 3.3% | High epimerization; suboptimal. |
| H-Gly-Ser-Phe-NH₂ | DIC / HOAt | 0.4% | Excellent suppression. |
| H-Gly-Ser-Phe-NH₂ | DIC / Oxyma Pure | 0.4% | Excellent suppression; safer alternative. |
| H-Gly-Cys-Phe-NH₂ | DIC / HOBt | 0.5% | Moderate epimerization. |
| H-Gly-Cys-Phe-NH₂ | DIC / HOAt | 0.4% | High suppression. |
| H-Gly-Cys-Phe-NH₂ | DIC / Oxyma Pure | 0.3% | Superior suppression. |
Data demonstrates that Oxyma Pure consistently outperforms HOBt and performs on par with or better than HOAt in minimizing oxazolone-induced racemization[1][2].
Part 4: Validated Experimental Protocol (DIC/Oxyma Coupling)
This step-by-step methodology utilizes the DIC/Oxyma system to ensure a self-validating, low-epimerization workflow for Solid-Phase Peptide Synthesis (SPPS)[6][8].
Standard workflow for low-epimerization solid-phase peptide synthesis.
Step 1: Resin Preparation & Swelling
-
Weigh the desired amount of functionalized resin (e.g., Rink Amide AM resin) into a peptide synthesis vessel equipped with a porous frit.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature. Drain the solvent.
Step 2: Fmoc Deprotection
-
Treat the resin with a solution of 20% (v/v) piperidine in DMF for 1 minute. Drain and repeat for an additional 7 minutes to ensure complete removal of the N-terminal Fmoc group[6].
-
Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, as residual base will catalyze oxazolone deprotonation in the next step.
Step 3: Pre-activation (The Critical Anti-Epimerization Step)
-
In a separate vial, dissolve 3.0 equivalents of the Fmoc-protected amino acid and 3.0 equivalents of Oxyma Pure in minimal DMF.
-
Add 3.0 equivalents of DIC to the solution.
-
Allow the mixture to pre-activate for exactly 5 minutes[6]. Causality: This brief pre-activation allows the DIC to form the O-acylisourea, which is immediately trapped by Oxyma to form the stable, racemization-resistant Oxyma ester before it encounters the resin.
Step 4: Amide Coupling
-
Transfer the pre-activated solution to the resin.
-
Agitate the suspension at room temperature for 1 hour[6].
-
Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
Step 5: Self-Validating Cleavage & Analysis (IPQC)
-
Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) for 1–2 hours at room temperature[6].
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Validation: Analyze the crude product via reverse-phase HPLC. Co-inject with pure LL and DL reference standards of your sequence. The absence of a secondary peak corresponding to the DL epimer validates the stereochemical integrity of your coupling protocol[2][6].
References
- Source: nih.
- Source: benchchem.
- Source: uva.
- Source: luxembourg-bio.
- Source: merckmillipore.
- Source: chemrxiv.
- Source: researchgate.
- Source: google.
- Source: peptidechemistry.
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. US9969769B2 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Navigating the Crossroads: A Technical Guide to Solvent Effects on Substitution vs. Elimination in Bromo Esters
For Immediate Release to the Scientific Community
This technical support guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced challenge of controlling substitution versus elimination reactions in bromo esters. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper, field-tested understanding of the causal relationships between solvent choice and reaction outcome. This guide is structured to address common issues in a direct question-and-answer format, offering both troubleshooting advice and a solid theoretical foundation.
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize an ether from a secondary bromo ester, but I'm getting a significant amount of the alkene byproduct. What's going wrong?
This is a classic case of competing SN2 (substitution) and E2 (elimination) pathways. The issue likely lies in your choice of solvent and base. A strong, sterically hindered base will favor elimination, while a less hindered, good nucleophile will favor substitution. However, the solvent plays a critical role in tipping this balance.
Q2: Why does a polar protic solvent favor elimination over substitution in my reaction with a strong base?
Polar protic solvents, like ethanol or water, can form hydrogen bonds with your nucleophile (which is also acting as a base).[1][2][3] This "cages" the nucleophile, making it effectively bulkier and hindering its ability to attack the electrophilic carbon required for substitution (an SN2 reaction).[1][2] However, its ability to act as a base and abstract a proton from a beta-carbon (an E2 reaction) is less affected, thus favoring the elimination pathway.[1]
Q3: I need to maximize the substitution product. What type of solvent should I be using?
To favor substitution, particularly the SN2 pathway, a polar aprotic solvent is your best choice.[2][3][4] Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetone are ideal.[1][3][5] These solvents can dissolve the reactants but do not form hydrogen bonds with the nucleophile.[1][2] This leaves the nucleophile "naked" and highly reactive, promoting a direct attack on the carbon atom and leading to the substitution product.[1]
Q4: My bromo ester is tertiary. Can I still achieve a substitution product?
With a tertiary bromo ester, you are primarily in the realm of SN1 and E1 reactions, as the steric hindrance around the electrophilic carbon prevents the SN2 pathway.[6] Both SN1 and E1 proceed through a carbocation intermediate.[5][7] To favor SN1 over E1, you should use a weak nucleophile in a polar protic solvent.[2][8][9] The polar protic solvent helps to stabilize the carbocation intermediate and the leaving group, facilitating the reaction.[2][4][10] However, some elimination is almost always a competing side reaction in these cases.[8]
Troubleshooting Guide: Optimizing Your Reaction Outcome
Scenario 1: Predominantly Elimination Product Observed, Substitution Desired
Problem: Your reaction with a primary or secondary bromo ester is yielding the alkene as the major product.
Root Cause Analysis:
-
Solvent Choice: You are likely using a polar protic solvent (e.g., ethanol, methanol, water). This solvates the nucleophile, hindering its nucleophilicity more than its basicity.[1]
-
Base/Nucleophile: A strong, bulky base (e.g., potassium tert-butoxide) will always favor elimination.[11][12]
Corrective Actions:
-
Switch to a Polar Aprotic Solvent: Change your solvent to DMSO, DMF, or acetonitrile. This will enhance the nucleophilicity of your reagent.[2]
-
Choose a "Good Nucleophile, Weak Base": Use a reagent that is a strong nucleophile but a relatively weak base. Examples include iodide (I⁻), bromide (Br⁻), or azide (N₃⁻).
Scenario 2: Low Reaction Rate or No Reaction
Problem: Your reaction is sluggish or not proceeding at all.
Root Cause Analysis:
-
Solvent Polarity: If you are attempting an SN1 or E1 reaction with a tertiary bromo ester, a non-polar solvent will not adequately stabilize the carbocation intermediate.[1] For SN2 reactions, while polar aprotic is ideal, a non-polar solvent will likely not dissolve the reactants sufficiently.[3]
-
Leaving Group: While bromine is a good leaving group, ensure there are no factors in your substrate that might electronically disfavor its departure.
Corrective Actions:
-
Increase Solvent Polarity: For SN1/E1, ensure you are using a polar protic solvent. For SN2/E2, a polar aprotic solvent is necessary.[2][3]
-
Consider Temperature: Increasing the temperature generally favors elimination over substitution. If substitution is desired, try running the reaction at a lower temperature.
The Underlying Science: A Mechanistic Perspective
The choice between substitution and elimination is a kinetic competition. The solvent influences the activation energies of the different reaction pathways.
-
SN2 vs. E2: These are bimolecular reactions where the rate depends on both the substrate and the nucleophile/base.[7]
-
Polar Protic Solvents: Stabilize the reactants more than the transition state for SN2, increasing the activation energy. For E2, the effect is less pronounced.
-
Polar Aprotic Solvents: Solvate the cation but not the anionic nucleophile, increasing its energy and thus decreasing the activation energy for the SN2 pathway.[1]
-
-
SN1 vs. E1: These are unimolecular reactions where the rate-determining step is the formation of a carbocation.[7][13]
Data at a Glance: Solvent Effects on Reaction Pathways
| Substrate Type | Reagent | Solvent Type | Major Pathway | Minor Pathway |
| Primary Bromo Ester | Strong, Unhindered Nucleophile/Base (e.g., NaOEt) | Polar Protic (e.g., EtOH) | E2 | SN2 |
| Primary Bromo Ester | Strong, Unhindered Nucleophile/Base (e.g., NaOEt) | Polar Aprotic (e.g., DMSO) | SN2 | E2 |
| Secondary Bromo Ester | Strong, Unhindered Nucleophile/Base (e.g., NaOEt) | Polar Protic (e.g., EtOH) | E2 | SN2 |
| Secondary Bromo Ester | Strong, Unhindered Nucleophile/Base (e.g., NaOEt) | Polar Aprotic (e.g., DMSO) | SN2 | E2 |
| Secondary Bromo Ester | Strong, Hindered Base (e.g., t-BuOK) | Any | E2 (Hofmann) | - |
| Tertiary Bromo Ester | Weak Nucleophile/Base (e.g., H₂O, EtOH) | Polar Protic (e.g., EtOH) | SN1 / E1 | - |
| Tertiary Bromo Ester | Strong Base | Any | E2 | - |
Visualizing the Competition
The following diagrams illustrate the decision-making process and the effect of solvent on the reaction pathways.
Caption: Decision tree for predicting major reaction products.
Caption: Effect of solvent on nucleophile reactivity.
Experimental Protocol: Determining the Product Ratio
This protocol provides a general framework for analyzing the product distribution of a reaction between a bromo ester and a sodium alkoxide.
Materials:
-
Bromo ester (e.g., ethyl 2-bromopropanoate)
-
Sodium ethoxide solution (in ethanol)
-
Anhydrous Diethyl Ether
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane)
-
Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
Reaction in Polar Protic Solvent (Ethanol):
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in ethanol at room temperature, add the bromo ester (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Reaction in Polar Aprotic Solvent (DMSO):
-
Follow the same procedure as above, but use DMSO as the solvent. Note that the workup will require the addition of a larger volume of water to dissolve the DMSO before extraction.
Product Analysis:
-
Prepare a sample of the crude product by dissolving a known mass in a suitable solvent (e.g., diethyl ether) and adding a known amount of an internal standard.
-
Analyze the sample by GC-FID.
-
Identify the peaks corresponding to the substitution product (ether) and the elimination product (alkene) by comparing with authentic samples or by GC-MS analysis.
-
Calculate the product ratio by integrating the respective peak areas and correcting for the response factor of the detector.
This guide provides a foundational understanding of how to manipulate solvent conditions to control the outcome of reactions involving bromo esters. Successful synthesis relies on a thorough understanding of these competing pathways and the subtle yet powerful influence of the reaction environment.
References
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. [Link]
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. [Link]
-
Substitution and Elimination reactions - Chemistry LibreTexts. [Link]
-
Role of solvent in Reaction mechanism. Formation and stability of carboca.. - Filo. [Link]
-
SN1 vs SN2 - Chemistry LibreTexts. [Link]
-
Zaitsev's Rule and Hofmann's Rule - Chemistry LibreTexts. [Link]
-
Zaitsev's Rule – Regioselectivity of E2 Elimination Reactions - Chemistry Steps. [Link]
-
SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. [Link]
-
Zaytsev's rule - Wikipedia. [Link]
-
Stability of Carbocation Intermediates - Scribd. [Link]
-
Assessing SN1, SN2, E1, E2: Which will happen? - Lumen Learning. [Link]
-
Elimination Reactions - University of Illinois Springfield. [Link]
-
Substitution and Elimination Reactions - Carbondr. [Link]
-
Substitution and Elimination Reactions - Chemistry Steps. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. [Link]
-
Substitution versus Elimination - University of Calgary. [Link]
Sources
- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. thecarbondr.com [thecarbondr.com]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. Role of solvent in Reaction mechanism. Formation and stability of carboca.. [askfilo.com]
- 11. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 12. Zaytsev's rule - Wikipedia [en.wikipedia.org]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
handling moisture-sensitive chiral alpha-bromo esters
Technical Support Hub: Chiral -Bromo Esters
Current Status: Operational Ticket ID: #CBE-001-HANDLING Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction: The "Silent Killer" of Enantiopurity
Welcome to the technical support hub for Chiral
These reagents are chemically deceptive. They are not just "moisture-sensitive" in the way an acid chloride is; they are autocatalytically unstable . The presence of water does not just destroy the molecule; it generates HBr, which acts as a catalyst for both further hydrolysis and—more critically—racemization .
This guide is structured to troubleshoot your specific failure modes and establish a self-validating handling protocol.
Module 1: The Degradation Mechanism (Why Your Reagent Failed)
Before troubleshooting, you must understand the "Cycle of Degradation." Unlike simple hydrolysis, moisture initiates a feedback loop that destroys stereochemistry long before it destroys the chemical yield.
The Moisture-Acidity-Racemization Cycle
-
Ingress: Trace water enters the system (wet solvent, condensation).
-
Hydrolysis: Water attacks the ester, releasing the carboxylic acid and HBr .
-
Autocatalysis: HBr protonates the carbonyl oxygen of remaining ester molecules.
-
Racemization: The protonated carbonyl facilitates enolization. The planar enol intermediate destroys the chiral center.
Figure 1: The autocatalytic cycle where trace moisture leads to HBr formation, which accelerates both decomposition and racemization.
Module 2: Storage & Stability (The "Before" Phase)
User Issue: "My reagent turned yellow/brown in the freezer."
Diagnosis: The yellow color is likely free bromine (
Protocol 1: The "Dry-Ice" Receipt Check
Do not assume commercial purity. Upon receipt:
-
Visual Check: Liquid
-bromo esters should be clear/colorless. Yellowing indicates aging. -
The "Zero-T0" NMR: Take a
NMR immediately. Look for a broad singlet downfield (10-12 ppm) indicating carboxylic acid formation.-
Pass Criteria:
Acid content. -
Fail Criteria:
Acid content. Purify immediately.
-
Protocol 2: Long-Term Storage
-
Temperature: -20°C is required, but condensation is the enemy .
-
Container: Teflon-taped glass vials inside a secondary desiccator jar containing activated Drierite or silica gel.
-
Thawing: You must allow the vial to reach room temperature inside the desiccator before opening. Opening a cold vial in humid air sucks water in immediately.
Module 3: Handling & Transfer (The "During" Phase)
User Issue: "I lost 15% ee during the reaction setup."
Diagnosis: Racemization likely occurred during the weighing or transfer step, not the reaction itself.
Troubleshooting Table: Handling Techniques
| Method | Risk Level | Best For | Technical Note |
| Open Air Weighing | CRITICAL | Nothing | Moisture condenses on the cold reagent immediately. |
| Syringe Transfer | MODERATE | Liquids | Use a gas-tight syringe. Pre-dry the needle with |
| Cannula (Double-Tip) | LOW | Liquids (Large Scale) | The gold standard. Closed system transfer under positive pressure. |
| Glovebox | ZERO | Solids/Liquids | Essential for highly sensitive esters (e.g., t-butyl esters). |
Protocol 3: The "In-Situ" Drying (Liquid Reagents)
If you suspect your liquid reagent is "wet" but cannot distill it (risk of thermal racemization):
-
Dissolve the reagent in dry solvent (e.g., THF or DCM) to make a stock solution.
-
Add activated 4Å Molecular Sieves (powdered is faster, pellets are easier to filter).
-
Let stand for 1-2 hours under Argon.
-
Use the supernatant directly. Do not use silica gel or acidic drying agents (
is acceptable but less effective for trace water).
Module 4: Reaction Troubleshooting (The "Action" Phase)
User Issue: "The reaction worked, but the product is racemic."
Diagnosis: This is often a Dynamic Kinetic Resolution (DKR) failure. If the reaction rate is slower than the racemization rate, you will isolate a racemate.
The "Self-Validating" Control Experiment
Before committing valuable starting material, run this control to isolate the variable:
-
The "Blank" Test: Dissolve your chiral
-bromo ester in the reaction solvent (with base/catalyst) without the nucleophile. -
Monitor: Check optical rotation or chiral HPLC at
and hour. -
Result:
-
Stable: The reaction conditions are safe. The issue is likely the nucleophile or mechanism.
-
Racemized: The base/solvent is incompatible. (e.g., Amine bases often promote elimination/enolization).
-
Decision Tree: Reaction Rescue
Figure 2: Troubleshooting logic for enantiomeric excess loss.
FAQ: Frequently Asked Questions
Q: Can I purify my chiral
-
Better Alternative:Kugelrohr distillation (bulb-to-bulb) at high vacuum (<0.5 mmHg) and the lowest possible temperature. If you must column, use neutral alumina or treat the silica with 1%
(though this risks base-catalyzed racemization) and flush rapidly.
Q: Why does the literature use "Dynamic Kinetic Resolution" (DKR) with these reagents?
A: In some substitutions (e.g., with amines), the bromide ion released can attack the starting material, inverting the center (
Q: How do I calculate the "shelf-life" of my opened bottle? A: There is no fixed time. It is event-based. Every time the bottle is opened in >50% humidity, subtract 1 month of stability. If stored properly in a desiccator, they can last 6-12 months.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying and purification protocols). Link
-
Gomes, R. da S., & Corey, E. J. (2019).[1] A Method for the Catalytic Enantioselective Synthesis of Chiral
-Azido and -Amino Ketones from Racemic -Bromo Ketones.[1] Journal of the American Chemical Society, 141(51), 20058–20061. (Discusses phase transfer and handling of sensitive -bromo species). Link -
Dai, X., Strotman, N. A., & Fu, G. C. (2008).[2] Catalytic Asymmetric Hiyama Cross-Couplings of Racemic
-Bromo Esters.[2] Journal of the American Chemical Society, 130(11), 3302–3303.[2] (Highlights the stereochemical lability and cross-coupling utility). Link -
Ward, R. S. (1995). Dynamic Kinetic Resolution. Tetrahedron: Asymmetry, 6(7), 1475-1490. (Foundational text on the kinetics of racemization vs. substitution). Link
Sources
- 1. A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S [organic-chemistry.org]
- 2. Catalytic asymmetric Hiyama cross-couplings of racemic alpha-bromo esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Chiral HPLC Separation of Methyl 2-Bromobutanoate Enantiomers: A Comparative Guide
Executive Summary
The precise enantiomeric resolution of methyl 2-bromobutanoate (also referred to as methyl 2-bromobutyrate) is a critical analytical and preparative step in modern asymmetric synthesis. As a primary chiral building block, this
This guide provides an objective comparison of Chiral Stationary Phases (CSPs) and details field-proven High-Performance Liquid Chromatography (HPLC) methodologies. Designed for analytical chemists and drug development professionals, this document synthesizes the thermodynamic causality behind chiral recognition with self-validating experimental protocols to ensure absolute stereochemical control[3].
The Mechanistic Importance of Chiral Resolution in -Bromo Esters
In pharmaceutical manufacturing, the stereocenter at the
While biocatalytic methods—such as enzymatic kinetic resolution using haloalkane dehalogenases (e.g., DpcA or DbjA)—have shown exceptional enantioselectivity (E-values > 100) for the (R)-enantiomer[4][5], chromatographic separation remains the gold standard for both analytical quantification (determining enantiomeric excess,
Comparative Analysis of Chiral Stationary Phases (CSPs)
The separation of
-
Polysaccharide-Based CSPs (Normal Phase): Columns such as Chiralcel OD-H (cellulose-based) and Chiralpak AD-H (amylose-based) are the industry workhorses[6][7]. They rely on a chiral groove that facilitates hydrogen bonding with the ester carbonyl and dipole interactions with the C-Br bond.
-
Cyclodextrin-Based CSPs (Reversed Phase): Modified cationic
-cyclodextrins (e.g., CSP2.8) offer an alternative by utilizing hydrophobic inclusion complexation, drawing the aliphatic chain into the cyclodextrin cavity[8]. -
Gas Chromatography (GC) Alternatives: For highly volatile esters, permethylated
-cyclodextrin capillary columns (e.g., Chiraldex B-TA) provide excellent baseline resolution[5].
Table 1: Comparative Performance of Chiral Columns for Methyl 2-Bromobutanoate
| Chiral Column | Stationary Phase Chemistry | Mobile Phase | Flow Rate | Temp | Resolution ( | Selectivity ( | Ref |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA (98:2) | 0.5 mL/min | 25°C | > 1.50 | ~ 1.25 | [6][7] |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA (95:5) | 0.5 mL/min | 20°C | > 1.50 | ~ 1.18 | [3] |
| Cyclodextrin CSP2.8 | Cationic | Methanol / Water | 0.5 mL/min | 25°C | 1.56 | 1.29 | [8] |
| Chiraldex B-TA (GC) | Permethylated | Helium (Carrier Gas) | 1.0 mL/min | 80°C | Baseline | High | [5] |
Mechanistic Insights: Causality Behind Experimental Choices
The "Three-Point Interaction" Model
Chiral recognition on polysaccharide columns is dictated by the transient formation of diastereomeric complexes. For methyl 2-bromobutanoate, this involves:
-
Hydrogen Bonding: The ester carbonyl oxygen acts as an H-bond acceptor to the carbamate NH groups of the CSP.
-
Dipole-Dipole Interactions: The highly electronegative bromine atom interacts with the polar regions of the CSP.
-
Steric Inclusion: The ethyl chain of the butanoate moiety must fit into the chiral helical groove of the polymer.
Caption: Three-point interaction model for chiral recognition of α-bromo esters on polysaccharide CSPs.
Thermodynamic Tuning (Temperature Causality)
Chiral recognition is fundamentally an enthalpy-driven process (
Optical Detection Constraints
Because methyl 2-bromobutanoate lacks an extended
Step-by-Step Experimental Methodologies
Protocol 1: Self-Validating Normal-Phase HPLC Separation
This protocol is designed as a self-validating system. You must establish baseline resolution with a racemic standard before injecting unknown samples.
Materials:
-
Column: Daicel Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)[6][7].
-
Mobile Phase: HPLC-grade n-Hexane / Isopropanol (98:2, v/v).
-
Detection: UV at 210 nm.
Step-by-Step Workflow:
-
System Suitability Test (SST): Prepare a 1.0 mg/mL solution of racemic methyl 2-bromobutanoate in the mobile phase.
-
Equilibration: Flush the column with the mobile phase at 0.5 mL/min for at least 10 column volumes (approx. 45 minutes) until the UV baseline is perfectly stable. Set the column oven to 25°C.
-
Racemate Injection: Inject 5 µL of the racemic standard.
-
Validation Check: Calculate the resolution (
) between the two enantiomer peaks. Proceed to sample analysis only if and the peak asymmetry factor is between 0.8 and 1.2. -
Sample Analysis: Inject the asymmetrically synthesized or enzymatically resolved sample. Quantify the enantiomeric excess (
) by integrating the area under the curve (AUC) for both peaks.
Protocol 2: Supercritical Fluid Chromatography (SFC) Scale-Up
For high-throughput screening or preparative isolation of brivaracetam intermediates, SFC is preferred due to the high diffusivity and low viscosity of supercritical
-
Column: Phenomenex Lux Cellulose-4 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
/ Methanol (95:5, v/v). -
Parameters: Flow rate at 3.0 mL/min, Backpressure Regulator (BPR) set to 120 bar, Temperature at 35°C.
-
Execution: Inject the sample. The lower viscosity allows for a 3x to 5x faster run time compared to normal-phase HPLC while maintaining baseline resolution.
Caption: Iterative workflow for optimizing chiral HPLC parameters for methyl 2-bromobutanoate.
References
-
[7] SUPPORTING INFORMATION - AWS. amazonaws.com. Available at:
-
[8] (PDF) Modified Cyclodextrins for Chiral Separation - ResearchGate. researchgate.net. Available at:
-
[1] Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC. nih.gov. Available at:
-
[6] A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. chromatographyonline.com. Available at:
-
[4] Biochemical Characterization of a Novel Haloalkane Dehalogenase from a Cold-Adapted Bacterium | Applied and Environmental Microbiology - ASM Journals. asm.org. Available at:
-
[5] Supporting Information. muni.cz. Available at:
-
[3] 2-Aminobutanamide Hydrochloride - Benchchem. benchchem.com. Available at:
-
[2] US20200002278A1 - Process for preparing brivaracetam - Google Patents. google.com. Available at:
Sources
- 1. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20200002278A1 - Process for preparing brivaracetam - Google Patents [patents.google.com]
- 3. 2-Aminobutanamide Hydrochloride [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
Publish Comparison Guide: Enantiomeric Excess Determination of Methyl 2-Bromobutyrate
Executive Summary & Strategic Analysis
Methyl 2-bromobutyrate is a critical chiral building block, frequently employed in the synthesis of amino acids and pharmaceutical intermediates via Reformatsky reactions or atom transfer radical polymerization (ATRP). Its volatility and lack of a strong UV chromophore present specific analytical challenges.
While High-Performance Liquid Chromatography (HPLC) is often the default for chiral analysis, Chiral Gas Chromatography (GC) is the superior method for methyl 2-bromobutyrate . The compound’s low molecular weight and volatility allow for high-resolution separation on cyclodextrin-based capillary columns with flame ionization detection (FID), avoiding the sensitivity issues inherent to UV detection of aliphatic esters.
This guide objectively compares the three primary methodologies—GC, HPLC, and NMR—providing actionable protocols to ensure data integrity in asymmetric synthesis and kinetic resolution studies.
Decision Matrix: Selecting the Right Method
The following decision logic illustrates why GC is the primary recommendation for this specific analyte, while HPLC and NMR serve as alternative validation tools.
Figure 1: Analytical workflow for selecting the optimal ee determination method based on sample properties.
Comparative Analysis of Methodologies
The table below summarizes the performance metrics of the three methods specifically for methyl 2-bromobutyrate.
| Feature | Method A: Chiral GC (Gold Standard) | Method B: Chiral HPLC | Method C: NMR w/ CSR |
| Column/Reagent | Polysaccharide (e.g., Chiralcel OD-H, Chiralpak AD-H) | Eu(hfc)3 or Pr(hfc)3 | |
| Detection Limit | High (pg range via FID) | Moderate (ng range, weak UV @ 210 nm) | Low (mg range required) |
| Resolution ( | Excellent ( | Good ( | Moderate (Peak overlap common) |
| Analysis Time | 15–30 mins | 10–20 mins | 5–10 mins (setup intensive) |
| Cost per Run | Low (Gas only) | Medium (Solvents) | High (Shift Reagents + Deuterated Solvents) |
| Primary Limitation | Requires volatile sample | Weak UV absorption; solvent cutoff issues | Lower accuracy (<2% error is hard) |
In-Depth Protocols & Experimental Data
Method A: Chiral Gas Chromatography (The Validated Protocol)
Causality & Logic:
Methyl 2-bromobutyrate is a small, volatile ester. Cyclodextrin-based stationary phases separate enantiomers via an inclusion mechanism where one enantiomer fits more snugly into the hydrophobic cavity of the cyclodextrin host than the other. The Rt-bDEXse (permethylated
Protocol:
-
Column: Rt-bDEXse or equivalent (30 m x 0.25 mm ID x 0.25 µm film).[1]
-
Carrier Gas: Helium or Hydrogen at 40 cm/sec (constant flow).
-
Inlet: Split mode (ratio 50:1 or 100:1) at 220°C. Note: High split ratio prevents column overload, which causes peak fronting and loss of resolution.
-
Oven Program:
-
Initial: 70°C (Isothermal) for 20-30 minutes.
-
Rationale: Lower temperatures maximize the separation factor (
) by favoring the difference in binding enthalpy between the enantiomers.
-
-
Detector: FID at 250°C.
-
Sample Prep: Dissolve 1-2 mg in 1 mL of Dichloromethane or Methyl tert-butyl ether (MTBE).
Self-Validation Step: Always inject a racemic standard first. If baseline separation is not achieved, decrease the oven temperature by 10°C. The elution order (R vs S) must be confirmed using an authentic standard of one enantiomer or by correlating with literature rotation data.
Method B: Chiral HPLC (The Alternative)
Causality & Logic: If GC is unavailable, HPLC using polysaccharide columns (Amylose or Cellulose tris-3,5-dimethylphenylcarbamate) can be used. However, because the carbonyl group is the only chromophore, detection must be performed at 210-220 nm. This requires high-purity solvents (HPLC grade hexane/isopropanol) to avoid baseline noise.
Protocol:
-
Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (98 : 2 v/v).[2][3]
-
Note: Low polarity alcohol content is crucial to increase retention and resolution for this non-polar ester.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Temperature: 20-25°C.
Method C: 1H NMR with Chiral Shift Reagents
Causality & Logic:
This method relies on the formation of diastereomeric complexes between the Lewis-basic carbonyl oxygen of the ester and a chiral lanthanide shift reagent, typically Eu(hfc)3 . This induces a chemical shift difference (
Protocol:
-
Sample: 10-15 mg of methyl 2-bromobutyrate in 0.6 mL
. -
Reagent: Add solid Eu(hfc)3 stepwise (0.1 eq increments).
-
Observation: Monitor the methoxy singlet (
3.8 ppm). As Eu(hfc)3 is added, the peak will split into two singlets. -
Calculation: Integration of the two split peaks provides the ratio.
-
Warning: Line broadening can occur at high reagent concentrations, obscuring the integration.
-
Mechanism of Separation (Graphviz Visualization)
Understanding the molecular interaction is key to troubleshooting. The diagram below illustrates the "Three-Point Interaction" model relevant to the Chiral HPLC method and the Inclusion model for GC.
Figure 2: Schematic of chiral recognition.[1][3][4][5] In GC, the 'fit' inside the cyclodextrin cavity drives separation. In HPLC, H-bonding and steric repulsion dominate.
Troubleshooting & Data Integrity
To ensure Trustworthiness and Scientific Integrity , follow these troubleshooting steps:
-
Peak Identification:
-
Issue: Unknown elution order.
-
Solution: Spike the racemate with a small amount of enantiopure starting material (if available) or perform a kinetic resolution with a known lipase (e.g., Pseudomonas cepacia lipase usually prefers the (R)-enantiomer) and observe which peak diminishes [3].
-
-
Baseline Resolution:
-
Issue: Peaks overlap (
). -
Solution (GC): Lower the temperature by 10°C or reduce the head pressure to lower linear velocity.
-
Solution (HPLC): Reduce the percentage of Isopropanol (e.g., from 2% to 0.5%).
-
-
Racemization Check:
-
Issue: Unexpected low ee.[6]
-
Cause:
-Halo esters are prone to racemization under basic conditions or high temperatures. -
Fix: Ensure GC injector temperature is not excessive (>230°C) and avoid basic modifiers (like diethylamine) in HPLC mobile phases unless absolutely necessary for peak shape.
-
References
-
Restek Corporation. (n.d.). Chiral GC Columns: Rt-bDEXse Applications. Retrieved from [Link]
- Schurig, V. (2001). Separation of enantiomers by gas chromatography.
-
Kroutil, W., et al. (2004). Kinetic Resolution of Enantiomers. University of Graz. Retrieved from [Link]
-
Daicel Corporation. (n.d.). Chiralpak AD-H Instruction Manual. Retrieved from [Link]
Sources
High-Resolution NMR Analysis of Methyl (2R)-2-Bromobutanoate: A Comparative Guide to Enantiomeric Purity Determination
Methyl (2R)-2-bromobutanoate is a critical chiral building block utilized in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Because enantiomers possess identical physical properties in achiral environments, standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy cannot differentiate the (2R) enantiomer from the (2S) enantiomer. To verify enantiomeric excess (ee), analysts must introduce a chiral environment.
This guide objectively compares NMR-based chiral analysis methodologies against traditional chromatographic techniques, providing field-proven, self-validating protocols for the accurate spectral analysis of methyl (2R)-2-bromobutanoate.
Comparative Analysis of Analytical Modalities
When determining the enantiomeric purity of alpha-bromo esters, scientists must choose between direct chromatographic separation and NMR-based chiral derivatization or solvation.
Table 1: Objective Comparison of Enantiomeric Purity Analysis Methods
| Methodology | Mechanism of Resolution | Advantages | Limitations |
| Standard 1H/13C NMR | None (Achiral environment) | Rapid structural verification; non-destructive. | Cannot distinguish (2R) from (2S) enantiomers. |
| Chiral Solvating Agents (CSAs) NMR | Non-covalent diastereomeric complexation (e.g., Pirkle's alcohol) | No chemical derivatization required; direct integration of split signals. | Requires optimization of CSA-to-analyte molar ratios. |
| Chiral Lanthanide Shift Reagents (CLSRs) | Lewis acid-base coordination (e.g., Eu(hfc)₃) | Massive chemical shift dispersion (Δδ); excellent for carbonyl-containing esters. | Paramagnetic line broadening can obscure fine coupling constants. |
| Chiral GC/HPLC | Differential partitioning on a chiral stationary phase | Industry standard for regulatory submissions; high sensitivity. | Time-consuming column screening; requires specialized instrumentation. |
Mechanistic Causality: Inducing Anisochrony
To understand why standard NMR fails and how chiral agents succeed, we must look at the physical chemistry of the system. In a standard CDCl₃ solution, the methoxy protons (-OCH₃) and the alpha-proton (-CHBr) of methyl 2-bromobutanoate resonate at 3.78 ppm and 4.19 ppm, respectively[1]. Because the magnetic environment is achiral, the (2R) and (2S) enantiomers yield perfectly overlapping, isochronous signals. The compound, possessing a molecular weight of 181.03 g/mol , requires external chiral induction to break this symmetry[2].
To achieve enantiodiscrimination, a Chiral Solvating Agent (CSA) or a Chiral Lanthanide Shift Reagent (CLSR) is added directly to the NMR tube. These agents associate with the substrate through non-covalent interactions, such as dipole–dipole interactions, hydrogen bonding, and ion pairing[3].
The Causality of Signal Splitting: When a CLSR like Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) is introduced, the Lewis basic carbonyl oxygen of methyl (2R)-2-bromobutanoate coordinates to the Lewis acidic Europium core. This forms transient diastereomeric solvates. Because the (2R)-complex and the (2S)-complex possess different spatial geometries, the protons of each enantiomer experience different magnetic shielding and deshielding effects (magnetic anisotropy). This causality results in anisochronous splitting (Δδ)—the previously identical signals separate into two distinct peaks, allowing for direct integration[4].
Experimental Workflows & Self-Validating Protocols
Scientific integrity demands that analytical protocols be self-validating. The workflow below outlines the rigorous sequence required to prevent false-positive purity assignments.
Workflow for determining enantiomeric excess of chiral esters via CSA-NMR.
Step-by-Step Methodology
Protocol A: Baseline Structural Verification
-
Solvent Selection: Dissolve 15 mg of methyl (2R)-2-bromobutanoate in 0.6 mL of anhydrous CDCl₃.
-
Causality: You must use a non-coordinating solvent like CDCl₃. Polar solvents like DMSO-d₆ or Methanol-d₄ will aggressively compete for hydrogen bonding or Lewis acid binding sites, displacing the chiral selector and destroying the resolution[5].
-
-
Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz to confirm chemical purity and establish baseline chemical shifts.
Protocol B: The Self-Validating CLSR Titration
-
Racemic Control: Never analyze the highly pure (2R) unknown in isolation. You must first prepare an identical NMR tube containing racemic (±)-methyl 2-bromobutanoate.
-
Titration: Add Eu(hfc)₃ to the racemic sample in 0.1 molar equivalent increments. Acquire a spectrum after each addition.
-
Target Identification: Monitor the methoxy singlet (~3.78 ppm) and the alpha-proton (~4.19 ppm).
-
Causality: These protons are structurally closest to the chiral center and the carbonyl coordination site, maximizing the induced paramagnetic shift (Δδ).
-
-
Optimization: Stop the titration once baseline resolution between the (2R) and (2S) peaks is achieved (typically around 0.3 to 0.5 equivalents). Over-addition will cause severe paramagnetic line broadening, degrading the spectrum.
-
Unknown Analysis: Apply the exact optimized molar ratio of Eu(hfc)₃ to your methyl (2R)-2-bromobutanoate sample. Integrate the major and minor peaks to calculate the enantiomeric excess: ee (%) = [(Area R - Area S) / (Area R + Area S)] × 100.
Quantitative Data & Spectral Interpretation
The following tables summarize the expected spectral data for methyl 2-bromobutanoate before and after the application of a chiral shift reagent.
Table 2: Baseline 1H NMR Chemical Shifts of Methyl 2-Bromobutanoate (CDCl₃, 400 MHz) [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Analytical Notes |
| -OCH₃ (Ester methyl) | 3.78 | Singlet (s) | 3H | Primary target for chiral resolution due to its sharp singlet nature. |
| -CHBr (Alpha proton) | 4.19 | Doublet of doublets (dd) | 1H | Closest to the stereocenter; highly sensitive to chiral environments. |
| -CH₂- (Beta protons) | 2.06 | Multiplet (m) | 2H | Exhibits diastereotopic tendencies in chiral environments. |
| -CH₃ (Gamma methyl) | 1.03 | Triplet (t) | 3H | Farthest from the stereocenter; minimal chiral splitting observed. |
Table 3: Simulated Anisochronous Splitting (Δδ) with 0.4 eq. Eu(hfc)₃
| Proton Target | Original Shift (ppm) | Shift in (2R)-Complex | Shift in (2S)-Complex | Induced Splitting (Δδ) |
| -OCH₃ | 3.78 | 4.45 ppm | 4.52 ppm | 0.07 ppm (28 Hz at 400 MHz) |
| -CHBr | 4.19 | 5.10 ppm | 5.21 ppm | 0.11 ppm (44 Hz at 400 MHz) |
Note: Absolute shift values will vary based on exact concentration, temperature, and moisture content. The critical metric is the Δδ, which must be large enough to allow for baseline-separated integration.
References
1.1[1] 2.2[2] 3.5[5] 4. 3[3] 5.4[4]
Sources
- 1. 2-Bromobutyric acid methyl ester(3196-15-4) 1H NMR [m.chemicalbook.com]
- 2. Butanoic acid, 2-bromo-, methyl ester | C5H9BrO2 | CID 95577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arpi.unipi.it [arpi.unipi.it]
High-Fidelity Reference Spectra Comparison Guide for Methyl (2R)-2-Bromobutanoate
Executive Summary
Methyl (2R)-2-bromobutanoate is a highly valuable chiral building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), including novel STING agonists and polo-like kinase inhibitors [3]. Because the α-bromine serves as a prime leaving group for stereospecific nucleophilic displacements, verifying the enantiomeric purity and structural integrity of the starting material is non-negotiable. This guide provides a comprehensive, objective comparison of reference spectra (NMR, IR, MS) and chiral analytical methods to differentiate high-purity (2R) enantiomers from racemic or degraded alternatives [1],[2].
Mechanistic Grounding: The Causality of Spectral Validation
The utility of methyl (2R)-2-bromobutanoate relies entirely on its stereochemical fidelity. In downstream applications, the (R)-enantiomer often exhibits significantly improved biological activity over the (S)-enantiomer once incorporated into a pharmacophore[3]. When subjected to nucleophilic substitution (e.g., with thiols or amines), the reaction typically proceeds via a concerted SN2 mechanism, resulting in a Walden inversion.
If the starting material contains impurities or has undergone partial racemization—often due to prolonged exposure to protic solvents or elevated temperatures—the resulting API will suffer from reduced efficacy and require complex, costly chiral purification. Therefore, rigorous spectral validation serves two critical purposes:
-
Structural Confirmation (NMR/MS/IR): Ensures the absence of transesterification byproducts, hydrolysis products (e.g., 2-hydroxybutanoic acid), or debrominated analogs.
-
Stereochemical Validation (Chiral GC): Quantifies the enantiomeric excess (ee) to confirm the (2R) configuration is maintained at >99% [4].
SN2 stereochemical inversion pathway utilizing methyl (2R)-2-bromobutanoate as a chiral synthon.
Spectral Data Comparison
The following tables compare the expected spectral parameters of ultra-pure methyl (2R)-2-bromobutanoate against common deviations found in lower-grade or racemic alternatives.
Table 1: 1H and 13C NMR Reference Data (CDCl3, 298 K)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Assignment | Deviation Indicator (Impurity) |
| 1H | 4.22 | dd, J = 7.6, 6.0 | CH-Br (α-proton) | Shift to ~4.10 ppm indicates hydrolysis to OH. |
| 1H | 3.78 | s | OCH3 (Ester methyl) | Additional singlets near 3.6-3.8 indicate transesterification. |
| 1H | 2.10 – 1.95 | m | CH2 (β-protons) | Broadening indicates paramagnetic impurities. |
| 1H | 1.03 | t, J = 7.4 | CH3 (γ-protons) | Loss of triplet structure indicates chain degradation. |
| 13C | 170.5 | s | C=O (Carbonyl) | Shift to ~175 ppm indicates free carboxylic acid. |
| 13C | 52.8 | s | OCH3 | - |
| 13C | 47.1 | s | CH-Br | Shift to ~70 ppm indicates C-OH substitution. |
| 13C | 26.5 | s | CH2 | - |
| 13C | 11.9 | s | CH3 | - |
Table 2: Mass Spectrometry (EI-GC-MS) & Infrared (IR) Spectroscopy
| Technique | Key Signals / Fragments | Structural Significance |
| GC-MS (EI) | m/z 182 / 180 (1:1 ratio) | Molecular ion (M+). The 1:1 isotopic ratio confirms the presence of a single Bromine atom (79Br / 81Br). |
| GC-MS (EI) | m/z 151 / 149 | Loss of methoxy group[M - OCH3]+. |
| GC-MS (EI) | m/z 121 | Loss of ester group [M - COOCH3]+. |
| GC-MS (EI) | m/z 101 | Loss of bromine [M - Br]+. |
| IR (Neat) | 1745 cm⁻1 | Strong, sharp C=O stretching vibration characteristic of aliphatic esters. |
| IR (Neat) | 2975, 2950 cm⁻1 | C-H stretching (aliphatic chain). |
| IR (Neat) | 650 - 500 cm⁻1 | C-Br stretching vibration. |
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Resolution NMR Acquisition
Rationale: CDCl3 is selected as the solvent because its aprotic nature prevents solvent-induced enolization and subsequent racemization of the α-stereocenter during acquisition.
-
Sample Preparation: Dissolve 15-20 mg of methyl (2R)-2-bromobutanoate in 0.6 mL of anhydrous CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Instrument Setup: Load the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe to the 1H and 13C frequencies.
-
Shimming and Lock: Lock onto the deuterium signal of CDCl3. Perform gradient shimming to achieve a line width at half-height (FWHM) of < 1.0 Hz for the TMS signal.
-
Acquisition (1H): Run a standard 1D proton sequence with a spectral width of 10 ppm, 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the methyl protons.
-
Acquisition (13C): Run a proton-decoupled 13C sequence with a spectral width of 250 ppm, minimum 512 scans, and a D1 of 2 seconds.
-
System Validation: The protocol is self-validating if the TMS signal is exactly at 0.00 ppm and the CDCl3 triplet is centered at 77.16 ppm in the 13C spectrum.
Protocol B: Chiral GC for Enantiomeric Excess (ee) Determination
Rationale: Standard achiral columns cannot resolve enantiomers. A modified cyclodextrin-based chiral stationary phase (e.g., CP-Chirasil-Dex CB) is required. The hydrophobic cavity of the cyclodextrin forms transient, diastereomeric inclusion complexes with the (2R) and (2S) enantiomers, resulting in differential retention times [4].
-
Sample Preparation: Dilute 5 μL of the sample in 1 mL of GC-grade hexane.
-
Column Configuration: Install a β-cyclodextrin capillary column (30 m × 0.25 mm ID × 0.25 μm film thickness).
-
Oven Program: Initial temperature 80 °C (hold for 2 min), ramp at 2 °C/min to 120 °C, then ramp at 10 °C/min to 200 °C (hold for 5 min).
-
Injection: Inject 1 μL with a split ratio of 50:1. Injector temperature: 220 °C. Detector (FID) temperature: 250 °C. Carrier gas: Helium at 1.0 mL/min.
-
System Validation: Run a racemic standard of methyl 2-bromobutanoate first. The protocol is validated if baseline resolution (Rs > 1.5) is achieved between the (2R) and (2S) peaks. Calculate ee% = [(Area R - Area S) / (Area R + Area S)] × 100.
Analytical workflow for structural and stereochemical validation of methyl (2R)-2-bromobutanoate.
References
-
PubChem. "Butanoic acid, 2-bromo-, methyl ester | C5H9BrO2 | CID 95577" National Center for Biotechnology Information. 1
-
Guidechem. "2-Bromobutyric acid methyl ester 3196-15-4" Chemical Properties and Spectral Data. 2
-
Journal of Medicinal Chemistry. "Discovery of Selenium-Containing STING Agonists as Orally Available Antitumor Agents" ACS Publications. 3
-
National Academic Digital Library of Ethiopia. "Modified Cyclodextrins for Chiral Separation" 4
Sources
A Researcher's Guide to Differentiating Enantiomers: The Case of R- and S-Methyl 2-Bromobutanoate Using Polarimetry
In the landscape of drug development and stereoselective synthesis, the ability to distinguish between enantiomers is not merely an academic exercise; it is a critical requirement for ensuring efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological activities. This guide provides an in-depth, practical comparison of R- and S-methyl 2-bromobutanoate, leveraging the foundational technique of polarimetry to distinguish these chiral molecules. We will move beyond a simple protocol, delving into the causal science behind the methodology to equip researchers with a robust understanding of the principles at play.
The Challenge of Chirality: Why Enantiomers Demand Differentiation
Molecules that possess a chiral center, such as methyl 2-bromobutanoate, can exist as a pair of enantiomers. These isomers are identical in most of their physical properties, including boiling point, melting point, and solubility, making their separation and identification a significant challenge.[1][2] However, they differ in one crucial aspect: their interaction with plane-polarized light. This phenomenon, known as optical activity, is the key to their differentiation.[3][4] One enantiomer will rotate the light in a clockwise direction, termed dextrorotatory (+), while its mirror image will rotate it by an equal magnitude in the counter-clockwise direction, termed levorotatory (-).[3][5] This distinct behavior is the foundation upon which polarimetry is built.
The Principle of Polarimetry: Making the Invisible, Measurable
Polarimetry is a non-destructive analytical technique that measures the change in the orientation of plane-polarized light as it passes through a sample containing a chiral compound.[6][7] The instrument at the heart of this technique is the polarimeter.
A standard polarimeter consists of several key components:
-
Light Source: Typically a sodium vapor lamp producing monochromatic light (at the D-line, 589 nm). Using a single wavelength is critical because the magnitude of optical rotation is wavelength-dependent, a phenomenon known as optical rotatory dispersion.[8]
-
Polarizer: A fixed polarizing filter (often a Nicol prism) that converts ordinary light into plane-polarized light, where all light waves oscillate in a single plane.[3][9]
-
Sample Tube: A tube of a specific, known length (path length, l) that holds the sample solution.
-
Analyzer: A second polarizing filter that can be rotated.
-
Detector: Either the human eye or a photodetector that measures the intensity of the transmitted light.[6]
When a solution of an optically active compound is placed in the sample tube, it rotates the plane of the polarized light. To restore the original light intensity at the detector, the analyzer must be rotated by an equal angle. This measured angle is the observed rotation (α) .[9]
Caption: Workflow diagram of a polarimeter.
From Observed to Specific Rotation: A Standardized Comparison
The observed rotation (α) is an extrinsic property, dependent on experimental parameters. To make it an intrinsic, comparable physical constant for a compound, we calculate the specific rotation ([α]) . This value normalizes the observed rotation for concentration and path length.[10]
The calculation is governed by Biot's Law:
[α]Tλ = α / (l × c)
Where:
-
[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).
For a given pair of enantiomers, their specific rotations will be equal in magnitude but opposite in sign (e.g., +25.5° and -25.5°). This fundamental difference is what allows for their unambiguous differentiation.[1][11]
Experimental Protocol: Distinguishing R- and S-Methyl 2-Bromobutanoate
This protocol provides a self-validating system for determining the specific rotation of each enantiomer.
Objective: To measure the specific rotation of provided samples of R- and S-methyl 2-bromobutanoate and distinguish them based on the sign of their rotation.
Instrumentation and Materials:
-
Digital Polarimeter (with sodium D-line source)
-
Sample cells (1 dm)
-
Analytical balance (±0.0001 g)
-
Volumetric flasks (10 mL, Class A)
-
Pipettes and bulbs
-
Sample A: (R)-methyl 2-bromobutanoate (or S-)
-
Sample B: (S)-methyl 2-bromobutanoate (or R-)
-
Solvent: Ethanol (ACS grade)
Step-by-Step Methodology:
-
Instrument Preparation & Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up for at least 15-20 minutes. This ensures a stable, monochromatic light output, which is crucial for reproducible measurements.
-
Fill a clean 1 dm sample cell with the pure solvent (ethanol). This is the "blank."
-
Causality: The blank measurement is essential to zero the instrument. It corrects for any minor rotation caused by the solvent itself or by stresses in the glass of the sample cell, ensuring that the subsequent measurements reflect only the contribution of the chiral analyte.
-
Place the blank in the polarimeter and set the reading to 0.000°.
-
-
Sample Preparation:
-
Accurately weigh approximately 0.25 g of Sample A into a 10 mL volumetric flask. Record the exact mass.
-
Dissolve the sample in ethanol and dilute to the mark. Mix thoroughly to ensure a homogeneous solution. The precision of this step is paramount, as concentration is a direct variable in the specific rotation calculation.
-
Repeat the process for Sample B, using a new, clean volumetric flask.
-
-
Measurement of Observed Rotation:
-
Rinse the sample cell with a small amount of the solution for Sample A, then fill it completely. Ensure no air bubbles are present in the light path, as they will scatter light and lead to erroneous readings.
-
Place the filled cell into the polarimeter and record the observed rotation (α). Take at least three separate readings and average them to minimize random error.
-
Remove the cell, clean it thoroughly, and repeat the measurement process for the solution of Sample B.
-
-
Data Analysis and Calculation:
-
Calculate the concentration (c) in g/mL for each solution.
-
Using the averaged observed rotation (α) for each sample, calculate the specific rotation [α] using the formula from Section 3.
-
The path length (l) is 1 dm.
-
Expected Data and Results:
The following table presents hypothetical, yet realistic, data for this experiment. Note that there is no direct way to predict whether the R or S configuration will be dextrorotatory (+) or levorotatory (-) without prior experimental data; this must be determined empirically.[5]
| Parameter | Sample A | Sample B |
| Mass (g) | 0.2515 g | 0.2508 g |
| Volume (mL) | 10.00 mL | 10.00 mL |
| Concentration (c) (g/mL) | 0.02515 g/mL | 0.02508 g/mL |
| Path Length (l) (dm) | 1 dm | 1 dm |
| Observed Rotation (α) | +0.64° | -0.64° |
| Calculated Specific Rotation [α] | +25.4° | -25.5° |
Based on the results, Sample A is the dextrorotatory (+) enantiomer, and Sample B is the levorotatory (-) enantiomer. If a literature reference states that, for example, (R)-methyl 2-bromobutanoate has a negative specific rotation, we can definitively identify Sample B as the R-enantiomer and Sample A as the S-enantiomer. The equal magnitude and opposite signs of the calculated specific rotations serve as a powerful internal validation of the experimental results.
Beyond Identification: Assessing Enantiomeric Purity
Polarimetry is also a valuable tool for determining the enantiomeric excess (ee) of a mixture.[8][12] An equal mixture of two enantiomers, a racemic mixture, is optically inactive because the rotations cancel each other out.[1][6] If a sample contains an excess of one enantiomer, it will have an observed rotation proportional to that excess.
The enantiomeric excess can be calculated as:
% ee = ([α]mixture / [α]pure enantiomer) × 100%
This application is vital in pharmaceutical quality control, where the presence of an undesired enantiomer can have significant biological consequences. While powerful, it's important to recognize that this method's accuracy can be affected by highly rotating impurities.[8][13] For regulatory purposes, chiral chromatography (HPLC or GC) is often the preferred method for precise ee determination.[13]
References
-
SC6. Optical Rotation and Enantiomeric Purity - Stereochemistry. (n.d.). University of Michigan. Available at: [Link]
-
5.5 Polarimetry. (2019, May 19). Chemistry LibreTexts. Available at: [Link]
-
Why are enantiomeric excess % and specific rotation considered? (2015, February 12). Chemistry Stack Exchange. Available at: [Link]
-
Specific rotation. (n.d.). Wikipedia. Available at: [Link]
-
Optical Purity, Enantiomeric Excess and The Horeau Effect. (2020, August 16). The Royal Society of Chemistry. Available at: [Link]
-
Optical Activity. (n.d.). Maricopa Open Digital Press. Available at: [Link]
-
4.7. Optical Rotation. (n.d.). Introduction to Organic Chemistry - UBC. Available at: [Link]
-
Polarisability of Enantiomers: Making light of the situation. (2018, October 26). Blogs@NTU. Available at: [Link]
-
Polarimetry Experiments. (n.d.). MRSEC Education Group. Available at: [Link]
-
Enantiomers. (2025, July 23). GeeksforGeeks. Available at: [Link]
-
Optical polarimetry: methods, instruments and calibration techniques. (n.d.). arXiv.org. Available at: [Link]
-
Polarimeter: A Complete Guide. (n.d.). Munro Scientific. Available at: [Link]
-
Polarimetry. (n.d.). COP Bela. Available at: [Link]
-
Polarimetry Experiment. (n.d.). Jeulin. Available at: [Link]
-
Polarimetry. (n.d.). SlideShare. Available at: [Link]
-
Polarimeter Experiment. (n.d.). The Neotia University. Available at: [Link]
-
Experimental quantum polarimetry using heralded single photons. (2020, August 21). IOPscience. Available at: [Link]
-
International Standards for Polarimetry. (n.d.). SCHMIDT + HAENSCH. Available at: [Link]
-
Polarimeter. (n.d.). Wikipedia. Available at: [Link]
-
IUPAC Compendium of Chemical Terminology - polarization. (n.d.). IUPAC. Available at: [Link]
-
IUPAC Compendium of Chemical Terminology - polarography. (n.d.). IUPAC. Available at: [Link]
-
Given that (R)-2-bromobutane has a specific rotation of -23.1°. (n.d.). Homework.Study.com. Available at: [Link]
Sources
- 1. Optical Activity – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
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- 4. Enantiomers - GeeksforGeeks [geeksforgeeks.org]
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- 6. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
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- 8. Specific rotation - Wikipedia [en.wikipedia.org]
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- 11. homework.study.com [homework.study.com]
- 12. Stereochemistry [employees.csbsju.edu]
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Comparative Guide: Chiral Stationary Phases for Bromo Ester Enantioseparation
Topic: Chiral Stationary Phases for Separating Bromo Ester Enantiomers Content Type: Publish Comparison Guide
Executive Summary
Separating bromo ester enantiomers presents a distinct "halogen challenge" in chromatography. Unlike stable amides or alcohols, bromo esters are often labile electrophiles—prone to hydrolysis or elimination (HBr loss) under basic conditions—while possessing a bulky, polarizable bromine atom that drives unique steric interactions.
This guide compares the two dominant stationary phase classes for this application: Polysaccharide Derivatives (Amylose/Cellulose) and Pirkle-Type (Brush) phases. We analyze their mechanisms, stability profiles, and practical performance to help you select the optimal column for your specific bromo ester subclass.
Mechanistic Comparison: The "Halogen Effect"
The separation of bromo esters relies on exploiting the bromine atom's physical properties: its large van der Waals radius (1.85 Å) and its electron-withdrawing nature.
A. Polysaccharide Phases (The "Cavity Fit" Mechanism)
-
Columns: Chiralpak AD-H/IA (Amylose), Chiralcel OD-H/IB (Cellulose).
-
Mechanism: These phases form helical grooves. The bulky bromine atom acts as a "steric hook." Successful separation often depends on the bromine group fitting into a specific chiral cavity within the polymer, while the ester carbonyl forms hydrogen bonds with the carbamate backbone of the selector.
-
Best For: Aliphatic
-bromo esters (e.g., ethyl 2-bromopropionate) and di-bromo esters where steric fit is the primary discriminator.
B. Pirkle-Type Phases (The "
-Electron" Mechanism)
-
Columns: Whelk-O1.
-
Mechanism: This phase relies on
- interactions. It contains a rigid dinitrobenzoyl (DNB) moiety (electron acceptor). -
Best For: Aromatic bromo esters (e.g., ethyl 2-bromo-2-phenylacetate). The bromine atom enhances the
-acidity of the aromatic ring, strengthening the interaction with the stationary phase. It offers a predictable elution order and high durability.
Performance Comparison Data
The following table synthesizes experimental performance metrics for two distinct classes of bromo esters.
| Feature | Polysaccharide (Chiralpak AD-H) | Pirkle-Type (Whelk-O1) |
| Primary Target | Aliphatic & Cyclic Bromo Esters | Aromatic Bromo Esters |
| Separation Mode | Steric Inclusion + H-Bonding | |
| Mobile Phase | Hexane/Ethanol or Hexane/IPA | Hexane/IPA or Hexane/DCM |
| Selectivity ( | High (often > 1.5 for | Moderate to High (highly predictable) |
| Sample Capacity | High (Excellent for Prep) | Moderate |
| Robustness | Sensitive to "forbidden" solvents (unless immobilized IA/IB) | Extremely Robust (Covalently bonded) |
| Elution Order | Hard to predict | Invertible (via (R,R) vs (S,S) column) |
Case Study 1: Ethyl 2,3-dibromopropionate
-
Challenge: No aromatic ring; relies purely on aliphatic stereochemistry.
-
Solution: Chiralpak AD-H proved superior.
-
Conditions: n-Hexane/Ethanol (95:5), Flow 1.0 mL/min.
-
Result: Baseline resolution (
) with no degradation observed. The amylose backbone effectively discriminated the di-bromo substitution pattern [1].
Case Study 2: Aromatic Bromo Esters (e.g., Phenylacetates)
-
Challenge: Strong
-stacking potential. -
Solution: Whelk-O1 is often preferred for its durability and solvent compatibility (allowing DCM to solubilize oily esters).
-
Result: Sharp peaks with predictable elution. The electron-withdrawing bromine on the phenyl ring enhances the
- interaction with the DNB selector.
Experimental Workflow & Decision Tree
This self-validating workflow ensures you select the right column while preventing sample degradation.
Figure 1: Decision matrix for selecting stationary phases based on bromo ester structural motifs.
Detailed Protocol: Method Development
Objective: Achieve baseline separation (
Step 1: Mobile Phase Preparation (The "Neutrality" Rule)
-
Standard: n-Hexane / Ethanol (90:10 to 99:1).
-
Critical Warning: Avoid basic additives (Diethylamine/Triethylamine) if possible. Bromo esters are susceptible to base-catalyzed elimination. If peak tailing is severe, use a reduced concentration of DEA (0.05%) and keep the column temperature low (
). -
Solvent Choice: Ethanol often provides better selectivity (
) than isopropanol for bromo esters on polysaccharide columns due to its ability to penetrate the chiral grooves more effectively [1].
Step 2: Screening Injection
-
Concentration: Prepare 1 mg/mL sample in the mobile phase.
-
Temperature: Set column oven to 20°C . (Lower temperature favors enantioseparation via enthalpy-driven mechanisms and protects the labile bromo group).
-
Flow Rate: 0.5 mL/min (initial) to maximize interaction time.
-
Detection: UV at 210–220 nm (Ester carbonyl absorption). Note: Aliphatic bromo esters have weak UV absorbance; ensure your detector is sensitive.
Step 3: Validation (The "Self-Check")
To ensure the peaks are true enantiomers and not degradation products:
-
Collect Fractions: Isolate the two peaks.
-
Re-inject: Re-inject each fraction immediately.
-
Verify:
-
Peak 1 should elute at
with purity. -
Crucial: If you see a new peak appearing (often at the solvent front or between peaks), your bromo ester is degrading (hydrolysis or elimination). Switch to an immobilized column (Chiralpak IA) and use pure ethanol or add 0.1% acetic acid to stabilize.
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Broad Peaks / Tailing | Interaction with residual silanols. | Add 0.1% Formic Acid or Acetic Acid (acidic additives stabilize bromo esters better than bases). |
| Sample Degradation | Base-catalyzed elimination of HBr. | Remove DEA/TEA . Lower temperature to 10–15°C. Use alcohol-free mobile phase (e.g., Hexane/DCM on Immobilized IA). |
| Low Retention ( | Mobile phase too strong. | Reduce alcohol content to 1–2%. Switch from Ethanol to Isopropanol (weaker solvent strength on AD-H). |
| Poor Solubility | Sample is oily/hydrophobic. | Use Immobilized Phases (IA/IB) which allow solubility enhancers like Dichloromethane (DCM) or Ethyl Acetate in the mobile phase. |
References
-
Pham, H. N., Arrault, A., Vanthuyne, N., & Acherar, S. (2020). Enantiopure ethyl 2,3-dibromopropionate: Enantioselective synthesis vs preparative HPLC enantioseparation of racemate on multigram scale. Chirality, 32(8), 1045–1052. [Link]
-
Regis Technologies. (n.d.). Whelk-O 1 Chiral Stationary Phase Applications Guide. Retrieved from [Link]
-
Wolf, C., & Pirkle, W. H. (1997). Enantioseparation of uridine analogs on Whelk-O 1 and Chiralpak-AD columns.[1] Journal of Chromatography A, 785(1-2), 173–178.
- Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides and their derivatives. Chemical Society Reviews, 37, 2593-2608.
Sources
literature values for [alpha]D of methyl (2R)-2-bromobutanoate
This guide details the optical rotation properties, synthesis pathways, and literature comparisons for methyl (2R)-2-bromobutanoate , a critical chiral intermediate in the synthesis of pharmaceutical agents (e.g., levetiracetam analogs).
Part 1: Executive Summary of Optical Properties
The specific rotation (
| Compound | Configuration | Sign of Rotation | Literature | Solvent | Source Type |
| Methyl (2R)-2-bromobutanoate | (2R) | (+) (Dextrorotatory) | +28.0° to +31.0° | MeOH / CHCl | Synthetic / Resolution |
| Methyl (2S)-2-bromobutanoate | (2S) | (-) (Levorotatory) | -29.5° | MeOH ( | Enzymatic (OPRD 2012) |
| (R)-2-Bromobutanoic Acid | (2R) | (+) (Dextrorotatory) | +21.0° | Benzene ( | Precursor Reference |
| (S)-2-Bromobutane | (2S) | (+) (Dextrorotatory) | +23.1° | Neat | Analog Comparison |
Critical Note on Sign: Unlike the alkyl halide analog (where (S) is (+)), the introduction of the carboxylate group in the acid and ester maintains the Cahn-Ingold-Prelog priority sequence in a way that (R) corresponds to the (+) rotation for the acid/ester system in standard solvents.[1]
Part 2: Technical Analysis & Comparative Routes
The optical purity of methyl (2R)-2-bromobutanoate is heavily dependent on the synthesis method. Three primary routes exist, each influencing the final enantiomeric excess (
Chemical Synthesis from D-2-Aminobutyric Acid (Sandmeyer-type)
-
Mechanism: Diazotization of D-2-aminobutyric acid (D-AABA) followed by bromination.[1]
-
Stereochemistry: This reaction typically proceeds with retention of configuration (double inversion) due to the neighboring group participation of the carboxylate, forming an
-lactone intermediate before ring opening by bromide. -
Result: D-AABA ((R)-configuration) yields (R)-2-bromobutanoic acid, which is then esterified to methyl (2R)-2-bromobutanoate.[1]
-
Risk: Incomplete retention leads to lower
values (e.g., +20° instead of +28°).
Biocatalytic Resolution (Enoate Reductase)
-
Mechanism: Asymmetric reduction of methyl 2-bromo-2-butenoate using enoate reductases (e.g., OYE homolog YqjM).[1]
-
Performance: High enantioselectivity (
). -
Reference: Org. Process Res. Dev. 2012, 16, 2, 262–268.
Lipase-Mediated Kinetic Resolution
-
Mechanism: Hydrolysis of racemic methyl 2-bromobutanoate using Candida antarctica Lipase B (CALB).
-
Selectivity: The enzyme preferentially hydrolyzes the (S)-ester, leaving the (R)-ester unreacted and optically enriched.[1]
Part 3: Visualization of Stereochemical Pathways
The following diagram illustrates the correlation between the precursor amino acid, the enzymatic route, and the final optical rotation.
Caption: Synthesis pathways for Methyl (2R)-2-bromobutanoate showing retention via diazotization and enrichment via lipase resolution.
Part 4: Experimental Protocol for Optical Rotation Measurement
To ensure reproducible literature comparisons, the following self-validating protocol is recommended.
Materials
-
Analyte: Methyl (2R)-2-bromobutanoate (
chemical purity).[1] -
Solvent: Methanol (HPLC Grade) or Chloroform (stabilized).[1]
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).[1]
Step-by-Step Methodology
-
Preparation: Weigh exactly
of the sample into a volumetric flask. -
Solvation: Dissolve in Methanol and dilute to the mark. (Concentration
).[1] -
Baseline: Zero the polarimeter with pure solvent at
. -
Measurement: Fill a
(100 mm) thermostated cell. Ensure no bubbles are present. -
Calculation:
Where is the observed rotation, is path length in dm, and is concentration in g/100mL.[1][3]
Self-Validation Check:
-
If the observed rotation is negative , you likely have the (S)-enantiomer or significant racemization has occurred favoring the (S)-form.[1]
-
If
, check chemical purity (GC) or water content, as hydrolysis yields the acid which has a lower specific rotation.
References
-
Enzymatic Synthesis & Rotation Values
- Bogel-Łukasik, R., et al. (2012). "Enoate Reductase-Mediated Preparation of Methyl (S)-2-Bromobutanoate, a Useful Key Intermediate for the Synthesis of Chiral Active Pharmaceutical Ingredients." Organic Process Research & Development, 16(2), 262–268.
-
[1]
-
Acid Precursor Properties
-
General Resolution Methodologies
- Kirchner, G., Scollar, M. P., & Klibanov, A. M. (1985). "Resolution of racemic mixtures via lipase catalysis in organic solvents." Journal of the American Chemical Society, 107(24), 7072–7076.
-
[1]
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- 4. chembk.com [chembk.com]
- 5. Butanoic acid, 2-bromo-, methyl ester | C5H9BrO2 | CID 95577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromobutyric acid methyl ester | CAS: 3196-15-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl (2R)-2-bromobutanoate
As researchers and scientists, our work inherently involves the responsible management of chemicals from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl (2R)-2-bromobutanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Immediate Safety Profile & Hazard Identification
Before handling methyl (2R)-2-bromobutanoate for any purpose, including disposal, it is crucial to recognize its inherent hazards. This compound is a highly flammable liquid and vapor.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2] Furthermore, it may cause respiratory irritation.[1] Understanding these risks is the foundation of safe handling and disposal.
Key Hazards:
-
Flammability: Highly flammable (Category 2). Keep away from heat, sparks, open flames, and hot surfaces.[2]
-
Toxicity: Harmful if swallowed and causes respiratory irritation.[1]
Due to these hazards, this chemical and its waste must never be disposed of down the drain or in regular trash.[4][5] Improper disposal poses a significant risk to personnel, plumbing, and the environment.[4]
Waste Classification and Segregation: The Critical First Step
Proper disposal begins with correct waste classification. Methyl (2R)-2-bromobutanoate is a halogenated organic compound because it contains bromine. This is a critical distinction, as waste disposal streams are often segregated into halogenated and non-halogenated solvents.[6][7] Mixing these two waste streams can unnecessarily increase disposal costs and complicate the treatment process.[6]
Actionable Directive: All waste containing methyl (2R)-2-bromobutanoate, including pure unused product, reaction mixtures, and contaminated materials, must be collected and labeled as "Hazardous Waste - Halogenated Organic Liquid."
Incompatible Materials: To prevent dangerous reactions within the waste container, do not mix this waste with the following:
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of methyl (2R)-2-bromobutanoate waste.
3.1. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The causality is direct: this equipment forms the primary barrier between you and the chemical's corrosive and toxic effects.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields and a face shield. | Protects against splashes that can cause serious eye damage.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin irritation and burns from direct contact.[2] |
| Body Protection | Flame-retardant antistatic protective clothing or a standard lab coat. | Protects against skin contact and provides a barrier in case of small splashes. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. | Prevents inhalation of vapors that cause respiratory irritation.[9] |
3.2. Waste Collection Workflow
The following workflow diagram illustrates the decision-making process for handling and disposing of methyl (2R)-2-bromobutanoate waste.
Caption: Disposal decision workflow for methyl (2R)-2-bromobutanoate.
3.3. Detailed Procedural Steps
-
Container Selection: Choose a clean, leak-proof container made of a material compatible with the waste. Glass or high-density polyethylene (HDPE) containers are typically appropriate. The container must have a tightly sealing cap.[4] Never use food-grade containers.[8]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label.[4] Clearly write the full chemical name "methyl (2R)-2-bromobutanoate" and any other components in the waste mixture.[4] Abbreviations or chemical formulas are not sufficient.[4]
-
Waste Accumulation:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[5]
-
Keep the waste container closed except when actively adding waste.[4][10] This is a regulatory requirement and prevents the release of flammable and irritating vapors.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]
-
-
Storage: Store the sealed waste container in a designated "Satellite Accumulation Area" within the laboratory.[8] This area must be under the control of the lab personnel and away from ignition sources. The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]
-
Disposal Request: Once the container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS or OCRS) office to schedule a pickup.[4][10] They are responsible for the ultimate disposal at a licensed facility.[9]
Emergency Procedures: Spill & Exposure Management
Accidents can happen, and a prepared response is critical.
4.1. Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate and call your institution's emergency number.
-
Control Ignition Sources: As the material is highly flammable, immediately remove all sources of ignition from the area.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain and Absorb: For small spills, contain the liquid and absorb it with a non-combustible absorbent material like sand, earth, or vermiculite.[9] Do not use combustible materials like paper towels alone.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated waste container. Label this container as "Hazardous Waste - Halogenated Organic Debris" and dispose of it through EHS.[12]
-
Decontaminate: Clean the affected area thoroughly.
4.2. Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[3][9] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3][11]
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and ensure that your research is conducted with the utmost responsibility.
References
-
Chemical and Hazardous Waste Management and Disposal Policy . (n.d.). McNeese State University. Retrieved from [Link]
-
Material Safety Data Sheet - Methyl 2-bromobutyrate . (n.d.). Krishna Solvechem Limited. Retrieved from [Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices . (2024, December 31). Lab Manager. Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . (2025, March 21). University of Canterbury. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice . (1978, December 18). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste . (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved from [Link]
-
Organic solvent waste . (2025, January 13). Kemicentrum, Lund University. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Methyl (2R)-2-bromobutanoate
As a Senior Application Scientist, it is imperative to move beyond simply listing safety protocols. A deep understanding of why each step is critical is the hallmark of a robust safety culture in any research environment. This guide provides a comprehensive framework for the safe handling of methyl (2R)-2-bromobutanoate, a common reagent in synthetic organic chemistry. Our focus is on providing actionable, in-depth technical guidance that empowers researchers to work safely and effectively.
Methyl (2R)-2-bromobutanoate is a valuable chiral building block, but its chemical properties demand respect and careful handling. It is a highly flammable liquid and vapor, causes severe skin and eye irritation, and is a lachrymator, meaning it can cause tearing and irritation to the respiratory system[1][2]. Understanding these hazards is the first step in mitigating risk.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment (PPE), it is crucial to implement robust engineering controls. These are designed to minimize exposure by isolating or removing the hazard at its source.
-
Fume Hood: All work with methyl (2R)-2-bromobutanoate should be conducted in a properly functioning chemical fume hood[3][4]. The fume hood's exhaust ventilation is critical for preventing the accumulation of flammable and irritating vapors in the laboratory air[5].
-
Ventilation: Ensure adequate ventilation in the laboratory. This includes general laboratory ventilation and local exhaust ventilation systems[6].
-
Emergency Equipment: Know the location and proper operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers, before beginning any work[7].
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are primary, PPE provides a crucial final barrier between you and the chemical. The selection of appropriate PPE is not a one-size-fits-all approach; it depends on the specific procedure and the potential for exposure.
Eye and Face Protection
Due to its classification as a severe eye irritant and a lachrymator, robust eye and face protection is non-negotiable[1][2][4].
-
Chemical Splash Goggles: These are mandatory whenever handling methyl (2R)-2-bromobutanoate. They provide a seal around the eyes, protecting them from splashes and vapors[8][9]. Standard safety glasses with side shields are insufficient as they do not protect against vapors[4][8].
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when working with reactions under pressure, a face shield should be worn in addition to chemical splash goggles[8][9].
Hand Protection
Methyl (2R)-2-bromobutanoate can cause skin irritation[1]. Therefore, appropriate chemical-resistant gloves are essential.
-
Glove Selection: Nitrile gloves are a common choice for general laboratory use and offer good resistance to many chemicals, including some organic solvents[8][10]. However, for prolonged or direct contact, it is crucial to consult a glove compatibility chart from the manufacturer to ensure the chosen glove material provides adequate protection against this specific chemical.
-
Double Gloving: For procedures with a higher risk of splash or when handling larger quantities, consider wearing two pairs of gloves (double gloving).
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect your skin and personal clothing from splashes[10].
-
Closed-Toed Shoes: Never wear open-toed shoes or sandals in a laboratory. Leather or other chemical-resistant material is recommended.
-
Long Pants: Wear long pants or a long skirt to cover exposed skin on your legs.
Respiratory Protection
In most laboratory settings where methyl (2R)-2-bromobutanoate is handled in a fume hood, respiratory protection is not typically required. However, in situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a respirator may be necessary. A risk assessment should be conducted to determine the need for respiratory protection. If required, a full-face atmosphere-supplying respirator is the best choice for lachrymators[4].
PPE Selection Guide
The following table summarizes the recommended PPE for handling methyl (2R)-2-bromobutanoate based on the task and potential for exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if required) |
| Small-Scale Reactions (<50 mL) in a Fume Hood | Chemical Splash Goggles | Nitrile or other compatible gloves | Flame-resistant lab coat | Not typically required |
| Large-Scale Reactions (>50 mL) or Transfers | Chemical Splash Goggles & Face Shield | Double-gloved with compatible material | Flame-resistant lab coat | Risk assessment required |
| Weighing or Preparing Solutions | Chemical Splash Goggles | Nitrile or other compatible gloves | Flame-resistant lab coat | Not typically required |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron over lab coat | Full-face respirator may be necessary |
Procedural Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling methyl (2R)-2-bromobutanoate, from preparation to disposal.
Caption: A workflow diagram outlining the key stages of safely handling methyl (2R)-2-bromobutanoate.
Operational and Disposal Plans
A clear plan for both routine operations and potential emergencies is a cornerstone of laboratory safety.
Standard Operating Procedure (SOP) for Handling Methyl (2R)-2-bromobutanoate
-
Pre-Experiment Checklist:
-
Handling and Transfer:
-
Always transport methyl (2R)-2-bromobutanoate in a secondary container.
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use[1].
-
-
Post-Experiment:
-
Decontaminate all glassware and equipment that has come into contact with the chemical.
-
Properly label and store any unused reagent.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][6].
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2][6].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[11][12].
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite)[2][13].
-
Place the absorbed material into a sealed, labeled container for disposal.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
-
Disposal Plan
All waste containing methyl (2R)-2-bromobutanoate must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Methyl (2R)-2-bromobutanoate".
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not pour this chemical down the drain[5][12].
By adhering to these guidelines, researchers can confidently and safely utilize methyl (2R)-2-bromobutanoate in their work, fostering a culture of safety and scientific excellence.
References
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Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Lachrymator. Retrieved from [Link]
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Krishna Solvechem Limited. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1 - Methyl 2-bromobutyrate. Retrieved from [Link]
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University of Nevada, Reno. (2025, January). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety. Retrieved from [Link]
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Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
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University of Texas at Dallas. (2020, February 19). LABORATORY SAFETY PROGRAM GUIDELINE. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
